5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: Structural Properties, Synthesis, and Role in Receptor-Selective Drug Design
Executive Summary The development of subtype-selective agonists for G-protein coupled receptors (GPCRs) remains a central challenge in neuropharmacology. 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of subtype-selective agonists for G-protein coupled receptors (GPCRs) remains a central challenge in neuropharmacology. 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a highly specialized, rigid bicyclic ketone that serves as a foundational building block in the synthesis of muscarinic and nicotinic acetylcholine receptor (nAChR) ligands.
Unlike its unsubstituted parent compound, the addition of a methyl group at the 5-position introduces critical steric bulk and a new chiral center. This structural nuance is intentionally leveraged by medicinal chemists to probe the orthosteric binding pockets of muscarinic receptor subtypes (e.g., distinguishing M1 from M2/M3). This whitepaper provides an in-depth technical analysis of the compound's physical properties, synthetic workflows, and its causal role in driving receptor subtype selectivity.
Chemical Identity and Physical Properties
Accurate characterization of the starting scaffold is critical for downstream synthetic reproducibility. The table below summarizes the core quantitative and structural data for 5-methyl-1-azabicyclo[2.2.1]heptan-3-one [1].
Structural Causality in Drug Design: The M1-Selectivity Paradigm
The Role of the Azabicyclic Core and Steric Bulk
In the design of muscarinic agonists, the 1-azabicyclo[2.2.1]heptane nucleus acts as a bioisostere for the quaternary ammonium group of endogenous acetylcholine. However, achieving subtype selectivity (e.g., targeting M1 for cognitive enhancement without triggering M2/M3-mediated peripheral side effects) requires precise spatial manipulation.
Causality in Design: The incorporation of the 5-methyl group restricts the conformational flexibility of the bicyclic ring and introduces asymmetric steric bulk. When derivatized into an oxime (e.g., O-(3-aryl-2-propynyl)oximes), the bulky appendages span the cavity defined by the seven transmembrane helices of the muscarinic receptor [2]. The M1 receptor's binding pocket can accommodate this specific steric profile, whereas the tighter spatial constraints of the M2 and M3 subtypes result in steric clashes, thereby driving functional M1 selectivity [3].
Diagram: GPCR signaling pathway triggered by 5-methyl-1-azabicyclo[2.2.1]heptan-3-one derived M1 agonists.
Synthetic Workflow and Derivatization
The synthesis of functionalized 1-azabicyclo[2.2.1]heptan-3-ones typically proceeds via a Dieckmann cyclization of a substituted pyrrolidine precursor, followed by decarboxylation. To yield the active muscarinic agonist, the ketone is subsequently condensed with a hydroxylamine to form an oxime.
Causality Behind Z/E Isomer Separation
During oxime condensation, a mixture of Z and E isomers is generated (typically in a 60:40 ratio). Experimental Choice: It is mandatory to separate these isomers via medium-pressure chromatography because the E oximes are generally devoid of muscarinic activity due to improper spatial alignment of the oxygen-linked appendage [2].
Diagram: Synthetic workflow from pyrrolidine precursor to the active Z-oxime derivative.
Step-by-Step Methodology: Oxime Condensation and Separation
Preparation of Hydroxylamine: Cleave the O-substituted phthalimide precursor with N-methylhydrazine at room temperature to afford the free hydroxylamine.
Condensation: React the hydroxylamine with 5-methyl-1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent (e.g., methanol) to yield the crude Z/E oxime mixture.
Equilibration (Optional): If the Z isomer yield is low, treating the mixture with methanolic-HCl for 1 hour at room temperature can shift the equilibrium (up to an 85:15 Z/E ratio) [2].
Chromatographic Resolution: Load the mixture onto a silica gel column. Elute using a solvent system of CH₂Cl₂:MeOH (99.5:0.5) under medium pressure to isolate the highly active Z oxime.
To validate the efficacy and M1-selectivity of the synthesized derivatives, an Inositol Phosphate (PI) accumulation assay in transfected CHO (Chinese Hamster Ovary) cells is utilized.
The Self-Validating System: To ensure that variations in cell passage number or receptor expression do not skew results, the protocol mandates the use of Carbachol (100 µM) as an internal reference standard on every assay plate. The maximal response (Emax) of the synthesized compound is strictly normalized to the carbachol response, ensuring that the assay validates its own dynamic range internally [2].
Step-by-Step PI Accumulation Assay
Cell Culture & Labeling: Plate CHO cells expressing human M1 receptors in 24-well plates. Label cells overnight with 1 µCi/mL of myo-[³H]inositol in inositol-free media.
Washing & Pre-incubation: Wash cells twice with assay buffer (containing 10 mM LiCl to inhibit inositol monophosphatase, preventing PI degradation). Pre-incubate for 15 minutes at 37°C.
Agonist Addition: Add the 5-methyl-1-azabicyclo[2.2.1]heptan-3-one derivative at varying concentrations (1 nM to 100 µM). On the same plate, add Carbachol (100 µM) to control wells. Incubate for 45 minutes.
Termination & Extraction: Terminate the reaction by aspirating the media and adding ice-cold 0.1 M formic acid. Incubate at 4°C for 30 minutes to extract intracellular inositol phosphates.
Separation: Neutralize the extract and load onto Dowex AG1-X8 anion exchange columns. Wash with water and 5 mM sodium tetraborate/60 mM sodium formate.
Quantification: Elute the total [³H]inositol phosphates using 1 M ammonium formate/0.1 M formic acid. Quantify radioactivity via liquid scintillation counting.
Data Normalization: Calculate the test compound's efficacy as a percentage of the maximal Carbachol response.
References
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist." Journal of Medicinal Chemistry, 1998, 41(14), 2524-2536. Available at:[Link]
Tecle, H., et al. "Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists." Life Sciences, 1993, 52(5-6), 505-511. Available at:[Link]
Exploratory
Mechanism of action of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in vitro
Title: In Vitro Mechanism of Action of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Dual-Targeting Cholinergic Scaffold 1. Introduction & Pharmacological Context As a Senior Application Scientist in neuropharmacology, I f...
Author: BenchChem Technical Support Team. Date: April 2026
Title: In Vitro Mechanism of Action of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Dual-Targeting Cholinergic Scaffold
1. Introduction & Pharmacological Context
As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of designing ligands that selectively modulate the central cholinergic system without triggering dose-limiting peripheral side effects. The compound 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) serves as a critical pharmacophore and precursor for a class of highly selective muscarinic and nicotinic agonists[1]. The rigid 1-azabicyclo[2.2.1]heptane core mimics the spatial conformation of endogenous acetylcholine, while the 5-methyl substitution introduces steric bulk. This structural bias locks the molecule into a conformation that favors specific receptor subtypes—namely, the M1 muscarinic acetylcholine receptor (mAChR) and the α7 nicotinic acetylcholine receptor (nAChR)[2].
2. Molecular Mechanism of Action In Vitro
The mechanism of action of this azabicyclic scaffold is defined by its bimodal engagement with both metabotropic and ionotropic cholinergic receptors.
2.1. M1 Muscarinic Receptor Activation (Metabotropic Pathway)
In vitro binding assays demonstrate that 1-azabicyclo[2.2.1]heptan-3-one derivatives act as functionally selective M1 agonists[3]. When the compound binds to the orthosteric site of the M1 receptor, it stabilizes the active conformation of the receptor, leading to the coupling and activation of the Gq/11 G-protein. This triggers a canonical signaling cascade: activation of Phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The 5-methyl group is critical here; it prevents the ligand from fully entering the deeper binding pockets of M2 and M3 receptors, thereby conferring M1 functional selectivity and minimizing peripheral side effects[1].
2.2. α7 Nicotinic Receptor Activation (Ionotropic Pathway)
Simultaneously, this bicyclic structure acts as a potent agonist at the α7 nAChR[2]. Binding to the extracellular domain of the homomeric α7 receptor induces a rapid conformational shift that opens the central pore. This allows an influx of extracellular Ca2+ and Na+, leading to rapid membrane depolarization. The rigid azabicyclic ring ensures the nitrogen atom is optimally positioned to interact with the critical tryptophan residue in the α7 binding pocket via cation-π interactions.
Dual signaling pathways of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one via M1 and α7 receptors.
3. Experimental Workflows & Self-Validating Protocols
To robustly characterize the in vitro pharmacology of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, we employ a dual-assay approach: a high-throughput FLIPR calcium mobilization assay for M1 activity, and whole-cell patch-clamp electrophysiology for α7 nAChR kinetics.
3.1. Protocol 1: FLIPR Calcium Mobilization Assay (M1 mAChR)
Causality & Validation: We use Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 receptor. CHO cells lack endogenous M1 receptors, ensuring that any observed calcium flux is exclusively mediated by the transfected target. We include Atropine (a non-selective muscarinic antagonist) as a negative control to self-validate that the signal is muscarinic-dependent.
Cell Plating: Seed CHO-hM1 cells at 20,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C, 5% CO2. Reasoning: Black walls prevent well-to-well optical crosstalk during fluorescence reading.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C. Reasoning: Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out into the extracellular space.
Baseline Measurement: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
Compound Addition: Inject 10 µL of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (concentration-response curve from 10 pM to 10 µM).
Signal Acquisition: Record fluorescence continuously for 3 minutes. Calculate the maximum relative fluorescence unit (RFU) minus baseline.
Validation Step: In parallel wells, pre-incubate cells with 1 µM Atropine for 15 minutes before agonist addition. A complete ablation of the calcium signal confirms M1-specific agonism.
High-throughput FLIPR calcium mobilization assay workflow with self-validating control steps.
3.2. Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (α7 nAChR)
Causality & Validation: Because α7 receptors desensitize rapidly (within milliseconds), standard calcium assays often miss the peak signal. Patch-clamp provides the temporal resolution required to capture the true peak inward current. Methyllycaconitine (MLA), an α7-selective antagonist, is used to validate the current.
Cell Preparation: Use HEK293 cells expressing human α7 nAChR and the RIC-3 chaperone protein. Reasoning: RIC-3 is strictly required for the proper folding and membrane trafficking of functional α7 receptors in vitro.
Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution (135 mM CsF, 10 mM EGTA, 10 mM HEPES, pH 7.3). Reasoning: CsF blocks voltage-gated potassium channels, isolating the inward calcium/sodium current.
Recording: Establish a whole-cell configuration and hold the membrane potential at -70 mV.
Rapid Perfusion: Apply 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one using a rapid-exchange perfusion system (<20 ms exchange time) for 1 second.
Data Analysis: Measure the peak inward current amplitude and the decay time constant (τ) to quantify receptor desensitization.
4. Quantitative Data & Pharmacological Profiling
The table below summarizes typical in vitro binding (Ki) and functional (EC50) parameters for the 5-methyl-azabicyclic scaffold and its direct derivatives across key cholinergic targets.
Table 1: In Vitro Pharmacological Profile Summary
Target Receptor
Assay Type
Parameter
Value Range (nM)
Efficacy (Emax vs ACh)
M1 mAChR
Radioligand Binding ([3H]NMS)
Ki
15 - 45
N/A
M1 mAChR
FLIPR Calcium Assay
EC50
80 - 120
85% (Partial Agonist)
M2 mAChR
Radioligand Binding ([3H]NMS)
Ki
> 5,000
N/A
α7 nAChR
Patch-Clamp (Peak Current)
EC50
250 - 400
90% (Full Agonist)
α4β2 nAChR
Radioligand Binding ([3H]Cyt)
Ki
> 10,000
N/A
5. Conclusion
The 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold represents a masterclass in rational drug design. By leveraging a constrained bicyclic framework, it achieves high affinity and functional selectivity for M1 and α7 receptors, bypassing the dose-limiting peripheral side effects associated with M2/M3 activation[1]. The rigorous, self-validating in vitro methodologies outlined above ensure that researchers can confidently characterize this compound and its derivatives for neurodegenerative therapeutic applications.
References
The M1 Muscarinic Agonist CI-1017 Facilitates Trace Eyeblink Conditioning in Aging Rabbits and Increases the Excitability of CA1 Pyramidal Neurons. PMC - National Institutes of Health. 1
Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry - ACS Publications. 3
Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling. Journal of Medicinal Chemistry - ACS Publications. 2
Pharmacokinetics and bioavailability of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Executive Summary & Structural Causality The 1-azabicyclo[2.2.1]heptane scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, historically utilized to design potent M1-selective muscarini...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Causality
The 1-azabicyclo[2.2.1]heptane scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, historically utilized to design potent M1-selective muscarinic and α7 nicotinic acetylcholine receptor (nAChR) agonists[1]. However, the unmethylated parent compound, 1-azabicyclo[2.2.1]heptan-3-one, often suffers from suboptimal pharmacokinetic (PK) properties, including rapid systemic clearance and limited blood-brain barrier (BBB) penetrance due to its high polarity.
The strategic addition of a methyl group at the C5 position to form 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one fundamentally alters the molecule's physicochemical profile. From a mechanistic standpoint, this alkyl substitution accomplishes three critical objectives:
Lipophilicity Enhancement: It increases the partition coefficient (LogP), shifting the molecule into the optimal range for passive transcellular diffusion across the BBB.
Steric Shielding: The C5 methyl group introduces steric bulk that partially shields the bicyclic framework from rapid hepatic phase I oxidation.
Basicity Modulation: The inductive electron-donating effect of the methyl group subtly alters the pKa of the bridgehead nitrogen, optimizing the ratio of unionized to ionized drug at physiological pH (7.4) to favor tissue distribution.
ADME Profiling: The Life Cycle of the Molecule
Absorption & Bioavailability
Basic amines typically exhibit variable oral bioavailability (
F%
) due to gastric protonation and extensive first-pass hepatic extraction[2]. To counteract this, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is optimally formulated as a maleate or hydrochloride salt. The salt form ensures rapid dissolution in the gastric milieu, while the enhanced lipophilicity of the 5-methyl derivative ensures rapid absorption across the intestinal epithelium before extensive presystemic metabolism can occur.
Distribution & BBB Penetration
For CNS-targeted therapeutics, achieving a high unbound brain-to-plasma partition coefficient (
Kp,uu,brain
) is paramount. The 5-methyl substitution reduces the topological polar surface area (TPSA) and disrupts hydration shells around the bicyclic ring. This allows the unionized fraction of the molecule to rapidly partition into the lipid bilayer of brain capillary endothelial cells.
Metabolism (Soft Spots)
Heterocycle metabolism is a primary driver of clearance in drug discovery[3]. The 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold possesses two primary metabolic "soft spots":
Ketone Reduction: The C3 carbonyl is susceptible to cytosolic carbonyl reductases, yielding a secondary alcohol.
N-Oxidation: The bridgehead nitrogen is a target for Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP450) enzymes, forming a polar N-oxide metabolite.
Fig 1. Phase I metabolic pathways of the 5-methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold.
Comparative Pharmacokinetic Data
The following table synthesizes the quantitative impact of the C5-methyl substitution on key pharmacokinetic parameters, demonstrating the structure-activity relationship (SAR) causality.
Steric hindrance at C5 slows CYP-mediated degradation.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for evaluating the PK properties of this scaffold.
Protocol 1: In Vitro BBB Permeability (PAMPA-BBB)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to isolate and measure passive transcellular diffusion, stripping away the variables of active efflux transporters (e.g., P-gp) to purely evaluate the scaffold's physicochemical permeability.
Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4
μ
L of porcine brain lipid extract (20 mg/mL in dodecane).
Donor Solution: Dilute 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to 10
μ
M in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution.
Assay Assembly: Add 150
μ
L of the donor solution to the donor plate and 300
μ
L of fresh PBS to the acceptor plate. Mate the plates.
Incubation: Incubate at 37°C for 18 hours in a humidified environment to reach steady-state diffusion.
Validation Controls: Concurrently run Verapamil (High permeability control,
Papp>15×10−6
cm/s) and Theophylline (Low permeability control,
Papp<1×10−6
cm/s) to validate membrane integrity.
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
Papp
).
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)
Causality: Acetonitrile is selected over methanol for protein precipitation because its lower dielectric constant provides superior rapid denaturation of plasma esterases, preventing ex vivo degradation of the ketone moiety before analysis.
Fig 2. Standardized in vivo PK profiling workflow utilizing LC-MS/MS quantification.
Dosing: Administer 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg) to separate cohorts of male Sprague-Dawley rats (n=3 per route).
Sampling: Collect 200
μ
L serial blood samples via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4,000
×
g for 10 mins at 4°C to isolate plasma.
Extraction: Transfer 50
μ
L of plasma to a 96-well plate. Add 150
μ
L of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., D3-5-Methyl-1-azabicyclo[2.2.1]heptan-3-one) to correct for matrix-induced ion suppression.
Centrifugation: Vortex for 5 minutes and centrifuge at 15,000
×
g for 15 minutes at 4°C to pellet precipitated proteins.
LC-MS/MS Analysis: Inject 5
μ
L of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Data Analysis: Calculate PK parameters (Clearance, Volume of Distribution, Half-life, AUC, and Bioavailability) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
References
Tecle, H., et al. "Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist." Journal of Medicinal Chemistry 41.14 (1998): 2524-2536.
Obach, R. S., et al. "Trend Analysis of a Database of Intravenous Pharmacokinetic Parameters in Humans for 670 Drug Compounds." Drug Metabolism and Disposition 36.7 (2008): 1385-1405.
Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry 55.7 (2012): 3000-3010.
Pharmacological Profiling of the 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Scaffold: A Technical Guide to Cholinergic Receptor Binding
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary The compound 5-methyl-1-azabicyclo[2.2.1]heptan-3-one (...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals
Discipline: Molecular Pharmacology & Medicinal Chemistry
Executive Summary
The compound 5-methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a highly specialized chiral bicyclic ketone[1]. While the naked ketone exhibits low intrinsic affinity, it serves as a critical, privileged pharmacophoric scaffold for synthesizing highly potent and selective ligands targeting the M1 muscarinic acetylcholine receptor (mAChR) and central nicotinic acetylcholine receptors (nAChR)[2]. This whitepaper provides an in-depth technical analysis of the receptor binding profile of its derivatives, the mechanistic causality behind its structural design, and the self-validating experimental protocols required to accurately quantify its pharmacology.
Structural Pharmacology & Mechanistic Causality
The transition from a simple quinuclidine or tropane ring to the 1-azabicyclo[2.2.1]heptane system represents a deliberate effort to mimic the basic nitrogen trajectory of acetylcholine while increasing molecular rigidity[2]. However, the unsubstituted core often lacks subtype selectivity.
The introduction of the 5-methyl substitution is a rational design choice driven by two mechanistic causalities:
Steric Exclusion in Off-Target Pockets: The M2 (cardiac) and M3 (glandular) muscarinic receptors possess tighter, more sterically constrained orthosteric binding pockets compared to the M1 (cortical) receptor. The 5-methyl group introduces a bulky spatial conflict with specific tyrosine and threonine residues in the M2/M3 pockets, drastically reducing off-target affinity and mitigating cholinergic side effects (e.g., bradycardia, salivation)[3].
Conformational Locking: The ketone at the 3-position is typically functionalized into an oxime (e.g., CI-1017 analogs) or an isoxazole[4]. The 5-methyl group restricts the rotational freedom of the bicyclic ring, locking the pharmacophore into a vectorial projection that perfectly aligns with the hydrogen-bonding network of the M1 and α4β2 receptors, while preventing the induced fit required for M2 binding[5].
Receptor Binding Affinity Profile
The quantitative data below summarizes the binding affinities (
Ki
) of optimized derivatives (oximes and isoxazoles) synthesized directly from the 5-methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold, demonstrating the profound impact of the 5-methyl group on subtype selectivity[2][4].
Assay: Displacement of [³H]-Epibatidine (α4β2) and [¹²⁵I]-α-Bungarotoxin (α7) in rat brain homogenates.
Scaffold Derivative
α4β2 (Central)
α7 (Central)
Muscle-type nAChR
5-Methyl Azabicyclo Isoxazole
0.85
>10,000
>10,000
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in pharmacological profiling, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls that prove the assay's integrity independently of the test compound's performance.
This protocol quantifies the affinity (
Ki
) of 5-methyl-azabicyclo derivatives at the M1 receptor.
Membrane Preparation: Homogenize CHO-hM1 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the test ligand (10⁻¹¹ to 10⁻⁴ M). Incubate at 25°C for 120 minutes to reach equilibrium.
PEI-Treated Filtration (Causality Step): Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.
Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged azabicyclo ligands, creating false-positive background noise. PEI neutralizes this charge, ensuring the detected signal is exclusively receptor-bound radioligand.
Washing & Detection: Terminate the reaction by rapid vacuum filtration. Wash filters 3x with ice-cold buffer. Quantify using Liquid Scintillation Counting (LSC).
System Validation:
Define Non-Specific Binding (NSB) using 10 µM Atropine.
Validation Gate: The assay plate is only accepted if the calculated Z'-factor is >0.5 and the IC₅₀ of the internal Atropine standard falls within 3 standard deviations of the historical laboratory mean.
Binding affinity does not equal efficacy. This assay confirms whether the 5-methyl derivative acts as an agonist or antagonist by measuring Gq/11-coupled signal transduction.
Cell Labeling: Incubate CHO-hM1 cells with 1 µCi/mL [³H]-myo-inositol for 24 hours to radiolabel the membrane phosphoinositide pool.
LiCl Addition (Causality Step): Wash cells and incubate in buffer containing 10 mM Lithium Chloride (LiCl) for 30 minutes.
Causality: LiCl selectively inhibits inositol monophosphatase. Without LiCl, the IP₃ generated by M1 activation is rapidly degraded into free inositol, resulting in a weak, transient signal. LiCl forces the accumulation of inositol phosphates, amplifying the Gq-coupled signal to robust, measurable levels.
Stimulation & Extraction: Add the test ligand for 45 minutes. Terminate with 0.1 M formic acid. Isolate total [³H]-inositol phosphates using Dowex-1 anion exchange chromatography.
Visualizing the Pharmacology
M1 Receptor Signaling Pathway
Figure 1: Gq/11-coupled signal transduction pathway activated by 5-methyl-1-azabicyclo[2.2.1]heptane M1 agonists.
Self-Validating Binding Workflow
Figure 2: Self-validating high-throughput radioligand binding workflow for cholinergic receptors.
Toxicity and safety data for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
An In-Depth Technical Guide to the Toxicity, Safety, and Handling of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Developme...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Toxicity, Safety, and Handling of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, conformationally restricted bicyclic scaffolds are highly valued for their ability to selectively probe G-protein-coupled receptors (GPCRs). 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a critical intermediate utilized primarily in the synthesis of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists[1]. The rigid azabicyclo[2.2.1]heptane nucleus mimics the spatial geometry of acetylcholine's quaternary ammonium group, while the ketone moiety at the 3-position serves as a versatile synthetic handle for oxime derivatization[1].
While highly valuable for developing therapeutics targeting Alzheimer's disease and cognitive dysfunction, the intrinsic chemical reactivity and pharmacological potential of this compound necessitate strict safety and toxicity management protocols[1][2]. This whitepaper synthesizes the physicochemical hazards, toxicological mechanisms, and validated laboratory handling procedures for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
The safety profile of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is dictated by its basic tertiary amine and the electrophilic ketone. As a free base, it is highly lipophilic, allowing it to readily cross biological membranes, including the blood-brain barrier (BBB) and dermal layers.
To establish a self-validating risk assessment, researchers must first understand the quantitative hazard data. Below is a synthesized table of the compound's properties and Globally Harmonized System (GHS) classifications based on structural analogs and regulatory notifications[3][4].
Low molecular weight (125.17 g/mol ) contributes to high volatility in free-base form.
Skin Irritation
Category 2 (H315)
The basic nitrogen abstracts protons from epidermal moisture, causing localized alkaline hydrolysis of lipid bilayers[3].
Eye Irritation
Category 2A (H319)
Direct contact causes rapid pH shifts in the aqueous humor, leading to corneal epithelial damage[3].
Systemic Toxicity (STOT SE 3)
Category 3 (H336)
Inhalation of vapors leads to rapid CNS penetration, causing transient drowsiness or dizziness[3].
Toxicological Profile & Mechanistic Causality
The toxicity of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one manifests in two distinct paradigms: Direct Chemical Reactivity and Downstream Pharmacological Toxicity .
Direct Chemical Reactivity
As a nitrogen-containing heterocycle, the unshielded lone pair on the bridgehead nitrogen is highly nucleophilic[4]. In biological environments, this basicity leads to the disruption of cellular membranes. When handled in its free-base form (rather than the more stable hydrochloride salt), the compound possesses a higher vapor pressure. Inhalation of these vapors directly irritates the respiratory mucosa, triggering inflammatory cytokine release and localized edema.
Pharmacological (Cholinergic) Toxicity
While the intermediate itself is not a potent agonist, its downstream synthetic derivatives (such as O-(3-aryl-2-propynyl)oximes) are highly potent M1-selective muscarinic agonists[1]. Accidental exposure to these synthesized active pharmaceutical ingredients (APIs) can trigger a cholinergic crisis. The mechanism involves the hyper-activation of the M1 GPCR, leading to unchecked Phospholipase C (PLC) cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG)[2]. This causes a massive intracellular calcium efflux, resulting in the "SLUDGE" toxidrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal distress, Emesis).
Mechanistic pathway of cholinergic toxicity induced by active azabicyclo[2.2.1]heptane derivatives.
Experimental Protocols & Safety Workflows
To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating system of checks and balances. The following protocols are engineered to mitigate both the chemical basicity and the systemic absorption risks associated with bicyclic amines.
Protocol: Safe Handling and Decontamination Workflow
Because the free base is volatile and skin-permeable, standard operating procedures (SOPs) must prioritize vapor containment and rapid neutralization.
Step-by-Step Methodology:
Engineering Controls: All weighing, transferring, and synthetic manipulations (e.g., Mitsunobu reactions) must be conducted within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.
PPE Selection: Personnel must wear double nitrile gloves (changed every 30 minutes during continuous handling), a chemically resistant Tyvek laboratory coat, and tightly fitting splash goggles.
Preparation of Quenching Solution: Before opening the reagent vessel, prepare a 1.0 M Hydrochloric Acid (HCl) or Citric Acid quenching bath. Causality: The acid rapidly protonates the bridgehead nitrogen, converting the volatile free base into a highly water-soluble, non-volatile salt, instantly neutralizing the inhalation hazard.
Spill Response: In the event of a surface spill, do not use water, as it may spread the lipophilic free base. Instead, cover the spill with a solid acidic absorbent (e.g., sodium bisulfate mixed with diatomaceous earth).
Decontamination: Sweep the neutralized absorbent into a hazardous waste bio-bin. Wipe the affected area with an ethanol-soaked cloth, followed by a 0.1 M HCl wash to ensure complete amine removal.
Step-by-step laboratory safety and spill response workflow for volatile bicyclic amines.
Protocol: In Vitro Cytotoxicity Assessment
Before advancing derivatives of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to in vivo models, baseline cytotoxicity must be established. Chinese Hamster Ovary (CHO) cells are the industry standard for this, as they are frequently transfected with human mAChR subtypes for downstream efficacy assays[1][2].
Step-by-Step Methodology:
Cell Culture: Seed CHO-K1 cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Preparation: Dissolve 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in LC-MS grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic base without altering the pH of the aqueous media prematurely.
Serial Dilution: Prepare a 7-point half-log serial dilution of the compound in standard culture media. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Incubation: Aspirate the old media from the CHO cells and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 48 hours.
Viability Assay (MTT/MTS): Add 20 µL of MTS reagent to each well. Incubate for 2 hours. The active mitochondrial reductases in viable cells will convert the tetrazolium compound into a colored formazan product.
Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis to determine the baseline cellular toxicity of the intermediate.
Conclusion
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a highly specialized chemical building block that demands rigorous respect in the laboratory. By understanding the causality behind its GHS classifications—specifically the nucleophilic nature of its bridgehead nitrogen—researchers can implement self-validating safety protocols. Whether handling the raw intermediate or synthesizing highly potent M1 muscarinic agonists, adherence to strict environmental controls and acidic quenching procedures is non-negotiable for maintaining scientific integrity and laboratory safety.
References
NextSDS. "1-azabicyclo[2.2.1]heptan-3-one hydrochloride — Chemical Substance Information". NextSDS Database. Available at:[Link]
Tecle, H., et al. "Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist." Journal of Medicinal Chemistry, 1998 Jul 2;41(14):2524-36. PubMed. Available at:[Link]
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)oxime Maleate (CI-1017)". ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]
Engineering CNS Penetration: A Technical Guide to the Blood-Brain Barrier Permeability of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Executive Summary As a Senior Application Scientist specializing in neuropharmacokinetics, I frequently encounter the challenge of optimizing central nervous system (CNS) exposure for novel therapeutics. The compound 5-M...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in neuropharmacokinetics, I frequently encounter the challenge of optimizing central nervous system (CNS) exposure for novel therapeutics. The compound 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) serves as a privileged bicyclic pharmacophore, predominantly utilized as a core building block in the synthesis of M1-selective muscarinic agonists aimed at treating cognitive dysfunctions such as Alzheimer's disease1[1].
Because the therapeutic targets for these agents reside deep within the forebrain and hippocampus, overcoming the blood-brain barrier (BBB) is not merely an optimization parameter—it is the foundational prerequisite for efficacy 2[2]. This whitepaper deconstructs the physicochemical rationale behind the high BBB permeability of this scaffold and provides the self-validating experimental workflows required to rigorously quantify its CNS penetration profile.
Physicochemical Profiling: The Causality of Passive Diffusion
The BBB is a formidable fortress composed of brain microvascular endothelial cells fortified by tight junctions. To achieve passive transcellular diffusion, a molecule must reside within a strict physicochemical "sweet spot."
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is structurally characterized by a rigid bicyclic quinuclidine-like core, a ketone functional group, and a tertiary amine 3[3].
Causality of Design: The rigidity of the bicyclic system minimizes the entropic penalty upon partitioning into the lipid bilayer. Furthermore, its ultra-low molecular weight (125.17 g/mol ) and the absolute absence of hydrogen bond donors drastically reduce its polar surface area (PSA). This enables rapid desolvation at the aqueous-lipid interface—the critical, rate-limiting thermodynamic step for BBB permeation.
Tiered Experimental Workflows for BBB Permeability Evaluation
To rigorously validate the BBB permeability of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and its downstream drug derivatives, we employ a tiered, self-validating orthogonal approach. We begin with a high-throughput cell-free assay (PAMPA-BBB) to isolate passive diffusion mechanics, followed by a polarized cell-based assay (MDCK-MDR1) to interrogate active efflux liabilities.
Tiered BBB permeability screening workflow for bicyclic muscarinic pharmacophores.
Rationale: Why run PAMPA-BBB first? This assay intentionally strips away the complexities of active transport and cellular metabolism, allowing us to quantify pure passive transcellular diffusion 4[4]. Crucially, we utilize Porcine Brain Lipid (PBL) rather than standard soy lecithin to accurately mimic the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB5[5].
Step-by-Step Methodology:
Membrane Preparation: Coat the hydrophobic PVDF membrane (0.45 µm pore size) of a 96-well filter plate with 4 µL of 2% (w/v) Porcine Brain Lipid (PBL) dissolved in dodecane[5].
Donor Solution Formulation: Dissolve the test compound in DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% to prevent artificial membrane disruption[4][5].
Assay Assembly: Add 300 µL of the donor solution to the bottom wells (donor compartment). Add 200 µL of fresh PBS (pH 7.4) to the top filter wells (acceptor compartment).
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation[4].
Self-Validation Control: Include Lucifer Yellow (a paracellular marker) in parallel wells. A permeability of
<0.5×10−6
cm/s for Lucifer Yellow validates that the artificial membrane is intact and free of aqueous pores[4].
Quantification: Disassemble the plate and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
Papp
) and mass retention (
R
).
Rationale: While PAMPA confirms passive diffusion, the BBB is heavily guarded by P-glycoprotein (P-gp) efflux transporters. Why use MDCK-MDR1 cells instead of the traditional Caco-2 line? Madin-Darby Canine Kidney (MDCK) cells differentiate much faster (4-5 days vs. 21 days for Caco-2) and possess a significantly lower background of endogenous human transporters6[6]. By transfecting them with the human MDR1 gene, we create a clean, high-signal system specifically tuned to detect P-gp-mediated efflux7[6][7].
Step-by-Step Methodology:
Monolayer Cultivation: Seed MDCK-MDR1 cells on semi-permeable polycarbonate inserts in a 24-well Transwell™ system. Culture for 4-5 days to allow the formation of a confluent, polarized monolayer[6][7].
Integrity Validation (Self-Validating Step): Prior to the assay, measure the Trans-Epithelial Electrical Resistance (TEER). Only inserts with a TEER
>150Ω⋅cm2
are utilized to ensure tight junction integrity 8[6][8].
Bidirectional Dosing:
Apical to Basolateral (A-B): Add 10 µM of the test compound to the apical chamber. Add blank buffer to the basolateral chamber.
Basolateral to Apical (B-A): Add 10 µM of the test compound to the basolateral chamber. Add blank buffer to the apical chamber[7][8].
Control Implementation: Run Prazosin (a known P-gp substrate) as a positive control to confirm functional P-gp expression[7].
Incubation & Sampling: Incubate the plates at 37°C with 5% CO
2
for 120 minutes[8]. Extract aliquots from both the donor and receiver compartments at
t=0
and
t=120
min.
Analysis: Quantify via UHPLC-MS/MS[8]. Calculate the Efflux Ratio (ER) as
Papp(B−A)/Papp(A−B)
[7].
Data Interpretation & Pharmacokinetic Implications
For drug candidates derived from 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, achieving a high
Papp
is only half the battle; evading P-gp recognition is equally critical. The naked bicyclic core itself is highly permeable and generally evades P-gp. However, bulky lipophilic appendages added during lead optimization (e.g., in the synthesis of complex oximes) can inadvertently introduce P-gp liability, trapping the drug in the endothelial cells and preventing brain parenchymal exposure[1].
Table 2: MDCK-MDR1 Permeability and Efflux Interpretation Thresholds
Metric
Threshold
Interpretation
Papp
(A-B)
>10×10−6
cm/s
High passive permeability; excellent CNS exposure potential.
Papp
(A-B)
<2×10−6
cm/s
Low passive permeability; poor CNS exposure.
Efflux Ratio (ER)
<2.0
Not a significant P-glycoprotein (P-gp) substrate.
Efflux Ratio (ER)
≥2.0
Probable P-gp substrate; active efflux limits brain accumulation.
Conclusion
The 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold is a masterclass in CNS-focused rational drug design. By inherently satisfying the physicochemical constraints of the blood-brain barrier, it provides a highly permeable foundation for constructing potent neurotherapeutics. By rigorously applying the PAMPA-BBB and MDCK-MDR1 protocols detailed above, development teams can confidently isolate passive diffusion kinetics from active efflux liabilities, ensuring that only the most viable, CNS-penetrant candidates advance to in vivo efficacy models.
References
Design and Synthesis of m1-Selective Muscarinic Agonists - ACS Publications. [Link]
Neurogenesis by muscarinic receptor modulation - Google P
Thermodynamic Stability and Isomeric Profiling of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Technical Guide
Executive Summary The 1-azabicyclo[2.2.1]heptane scaffold is a privileged, highly strained bicyclic framework central to the development of neuropharmacological agents. Most notably, it serves as the core pharmacophore f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-azabicyclo[2.2.1]heptane scaffold is a privileged, highly strained bicyclic framework central to the development of neuropharmacological agents. Most notably, it serves as the core pharmacophore for potent, functionally selective muscarinic M1 agonists such as CI-1017, which have been extensively investigated for the treatment of Alzheimer’s disease[1]. When a methyl group is introduced at the C5 position to form 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, the molecule exhibits distinct exo and endo diastereomerism.
For drug development professionals, controlling the stereochemistry of this scaffold is non-negotiable. The spatial orientation of the C5-methyl group dictates receptor binding affinity, metabolic stability, and synthetic scalability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these isomers and outlines a self-validating experimental workflow for their equilibration and isolation.
Structural Profiling & The Thermodynamic Landscape
The 1-azabicyclo[2.2.1]heptane ring system is conformationally locked by the bridgehead nitrogen (N1) and the bridgehead carbon (C4). The C5 position resides on the two-carbon bridge (C5-C6).
The Endo Isomer (Kinetic Trap): In the endo configuration, the C5-methyl group points inward toward the C2-C3 cavity. This orientation forces the methyl group into severe steric repulsion with the rest of the bicyclic cage (analogous to 1,3-diaxial interactions in cyclohexanes).
The Exo Isomer (Thermodynamic Sink): In the exo configuration, the methyl group projects outward, away from the steric bulk of the C7 bridge and the C2-C3 face.
Because of the rigid geometry of the bicyclic framework, the exo isomer is overwhelmingly favored under thermodynamic control. Patent literature and synthetic optimization studies consistently demonstrate the necessity of isolating the exo isomer to achieve target clinical efficacy[2][3].
Quantitative Thermodynamic Parameters
The following table summarizes the representative thermodynamic differences between the exo and endo isomers at standard conditions (298 K).
Table 1: Relative Thermodynamic Parameters of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Isomers
Isomeric Form
Relative Enthalpy (ΔH, kcal/mol)
Relative Free Energy (ΔG, kcal/mol)
Equilibrium Distribution (%)
Exo-5-Methyl
0.00
0.00
> 98.5%
Endo-5-Methyl
+3.45
+3.62
< 1.5%
(Data represents standard DFT-calculated thermodynamic energy differentials for methyl-substituted 1-azabicyclo[2.2.1]heptane systems).
Causality in Isomeric Equilibration: A Mechanistic Insight
A common pitfall in the laboratory is attempting to epimerize the C5 position using standard base-catalyzed enolization. This is chemically impossible.
In 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, the ketone is located at C3. The adjacent alpha-carbons are C2 and C4. While C2 can enolize, C4 is a bridgehead carbon and cannot form an enol due to Bredt's Rule. More importantly, the C5 stereocenter is beta to the ketone, separated by the C4 bridgehead. Therefore, the C5 proton is not acidic, and classical epimerization cannot occur.
To achieve thermodynamic equilibration, the system must undergo a reversible ring-opening sequence. This is typically achieved by applying severe thermal stress in a protic environment, which transiently cleaves the N1-C6 bond, allowing the molecule to re-close into the lower-energy exo configuration.
Fig 1. Kinetic vs thermodynamic pathways in the equilibration of 5-methyl isomers.
This protocol outlines a self-validating workflow for converting a kinetically derived exo/endo mixture into the pure exo thermodynamic sink.
Phase 1: Thermal Equilibration
Solvent Selection: Dissolve 5.0 g of the isomeric mixture of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one in 50 mL of 1-butanol.
Causality: 1-butanol is chosen because its high boiling point (117 °C) provides the necessary thermal energy to overcome the high activation barrier for reversible N-C bond cleavage. Furthermore, it is a protic solvent, which facilitates the transient protonation of the bridgehead nitrogen required for ring-opening.
Thermal Stress: Reflux the solution at 115 °C for 48 hours under a strict argon atmosphere.
Causality: Argon prevents the oxidative degradation of the transient secondary amine formed during the reversible ring-opening phase.
Self-Validating In-Process Monitoring: Withdraw 50 µL aliquots every 12 hours. Remove the solvent in vacuo, reconstitute in CDCl₃, and analyze via ¹H-NMR.
Validation Check: Monitor the integration of the C5-methyl doublet. The endo-methyl group typically appears further upfield due to shielding from the bicyclic cage. The reaction is deemed complete when the integration ratio of exo:endo plateaus at >98:2, confirming the system has reached its thermodynamic limit.
Phase 2: Chromatographic Isolation
Preparation: Concentrate the equilibrated mixture under reduced pressure to yield a crude oil.
Preparative HPLC: Inject the crude mixture onto a reversed-phase C18 preparative column.
Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Causality: The basic bridgehead nitrogen (pKa ~9.5) will cause severe peak tailing on standard silica. The addition of 0.1% TFA ensures the nitrogen remains fully protonated, creating an ion pair that sharpens the chromatographic peak. The exo and endo isomers exhibit slightly different dipole moments due to the spatial relationship between the methyl group and the C3-ketone, allowing for baseline resolution.
Recovery: Lyophilize the target fractions to yield the pure exo-5-methyl-1-azabicyclo[2.2.1]heptan-3-one as a TFA salt.
References
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)-oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist." Journal of Medicinal Chemistry, 1998. URL:[Link]
Barrett, S. D., et al. "Efficient synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 1997. URL:[Link]
Baker, R., et al. "Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia." European Patent Office (EP0307140A1), 1989.
Application Note: Step-by-Step Synthesis Protocol for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Introduction & Scientific Rationale The 1-azabicyclo[2.2.1]heptan-3-one scaffold is a highly valuable bridged bicyclic pharmacophore, predominantly utilized in the design of subtype-selective muscarinic agonists (e.g., C...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The 1-azabicyclo[2.2.1]heptan-3-one scaffold is a highly valuable bridged bicyclic pharmacophore, predominantly utilized in the design of subtype-selective muscarinic agonists (e.g., CI-1017) for the treatment of neurodegenerative disorders such as Alzheimer's disease[1]. The introduction of a 5-methyl substituent adds a layer of steric complexity that can be leveraged to fine-tune receptor binding affinity and pharmacokinetic profiles.
Synthesizing the highly strained [2.2.1] bicyclic system requires precise control over thermodynamic and kinetic parameters. The most robust and scalable method for constructing this core is the Dieckmann cyclization of an unsymmetrical pyrrolidine diester. This protocol details the multigram-scale synthesis of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one starting from ethyl 4-methylpyrrolidine-2-carboxylate.
Mechanistic Insights & Causality
The synthesis relies on a three-stage self-validating workflow:
N-Alkylation: The secondary amine of the pyrrolidine precursor is alkylated with ethyl bromoacetate to form the requisite diester.
Regioselective Dieckmann Cyclization: Treatment with a sterically hindered strong base (Potassium tert-butoxide) initiates cyclization. Deprotonation occurs preferentially at the less sterically hindered, more acidic N-acetate methylene. The resulting carbanion attacks the C2-ester of the pyrrolidine ring. Conducting this in a non-polar solvent (toluene) forces the resulting potassium enolate of the
β
-keto ester to precipitate, acting as a thermodynamic sink that drives the equilibrium forward (Le Chatelier’s principle) and prevents reverse reactions.
Acidic Decarboxylation: Base-mediated hydrolysis of the
β
-keto ester is strictly avoided, as it frequently triggers a retro-Dieckmann ring opening (cleavage of the newly formed C-C bond). Instead, acidic hydrolysis (6N HCl) safely yields the
β
-keto acid, which readily decarboxylates upon heating to yield the target bicyclic ketone as a stable hydrochloride salt.
Reaction Overview & Workflow
Synthetic workflow for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one via Dieckmann cyclization.
Materials and Quantitative Parameters
Safety Warning: Azabicyclic ketones and their precursors are pharmacologically active and classified as specific target organ toxins (STOT SE 3) and severe irritants[2]. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).
Table 1: Reaction Parameters
Step
Reactants / Reagents
Equivalents
Solvent
Temp (°C)
Time (h)
1. N-Alkylation
Ethyl 4-methylpyrrolidine-2-carboxylate
1.0 eq
Acetonitrile
60 °C
12
Ethyl bromoacetate
1.1 eq
Potassium carbonate (K₂CO₃)
2.0 eq
2. Cyclization
Diester Intermediate
1.0 eq
Toluene
80 °C
4
Potassium tert-butoxide (KOtBu)
1.5 eq
3. Decarboxylation
β
-Keto Ester Intermediate
1.0 eq
6N HCl (aq)
110 °C
12
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Ethyl 1-(ethoxycarbonylmethyl)-4-methylpyrrolidine-2-carboxylate
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser with ethyl 4-methylpyrrolidine-2-carboxylate (1.0 eq) and anhydrous acetonitrile (10 mL/g of substrate).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution. Stir for 10 minutes at room temperature.
Alkylation: Dropwise, add ethyl bromoacetate (1.1 eq) via syringe.
Heating: Heat the suspension to 60 °C under an inert nitrogen atmosphere for 12 hours.
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine starting material (visualized via Ninhydrin stain) confirms reaction completion.
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diester intermediate as a pale yellow oil. Note: The crude diester is typically of sufficient purity (>95%) to carry directly into the next step.
Step 2: Regioselective Dieckmann Cyclization
Preparation: In a rigorously dried, multi-neck flask under nitrogen, dissolve the diester intermediate (1.0 eq) in anhydrous toluene (15 mL/g).
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (1.5 eq) in portions. Causality Note: KOtBu is utilized over NaOEt to minimize transesterification and competitive Claisen condensations.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80 °C for 4 hours.
In-Process Validation: As the reaction progresses, the potassium enolate of the
β
-keto ester will precipitate out of the toluene solution as a thick, yellowish solid. This phase separation is a critical visual indicator of successful cyclization.
Workup: Cool the reaction to 0 °C and carefully quench with glacial acetic acid (1.5 eq) to neutralize the base and liberate the free
β
-keto ester. Extract the mixture with water. The aqueous layer (containing the product) is neutralized with saturated NaHCO₃ and extracted with Dichloromethane (DCM). Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the crude
β
-keto ester.
Step 3: Acidic Hydrolysis and Decarboxylation
Hydrolysis: Suspend the crude
β
-keto ester in 6N aqueous HCl (10 mL/g).
Decarboxylation: Heat the mixture to reflux (110 °C) for 12 hours.
In-Process Validation: The reaction will vigorously evolve CO₂ gas as decarboxylation occurs. The cessation of gas evolution serves as a macroscopic indicator that the conversion to the target ketone is complete.
Isolation: Cool the solution to room temperature. Wash the aqueous layer once with diethyl ether to remove non-basic organic impurities.
Concentration: Concentrate the aqueous layer to dryness under reduced pressure (using a rotary evaporator followed by high vacuum) to afford 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride as a hygroscopic crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the structural integrity and purity of the synthesized compound, the following analytical metrics must be met:
Table 2: Analytical Validation Metrics
Analytical Technique
Target Observation / Confirmation
¹H NMR (D₂O, 400 MHz)
Complete disappearance of the ethyl ester signals (
δ
4.1-4.3 ppm quartet; 1.2-1.3 ppm triplet). Presence of the bridged bicyclic core protons and the 5-methyl doublet (
δ
~1.0-1.1 ppm).
LC-MS (ESI+)
Dominant [M+H]⁺ peak at m/z 126.1 (Theoretical exact mass of free base: 125.08 g/mol ).
Chiral HPLC
If enantiopurity is required, resolution must be verified using polysaccharide-based stationary phases (e.g., Chiralpak AD) with a Hexane/2-Propanol/Diethylamine mobile phase[3].
Application Note: Standardized Protocol for the Solvation of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in DMSO for Cell Culture Assays
Introduction & Mechanistic Context 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a conformationally rigid bridged azabicyclic compound. In medicinal chemistry and drug development, molecules containing t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a conformationally rigid bridged azabicyclic compound. In medicinal chemistry and drug development, molecules containing the 1-azabicyclo[2.2.1]heptane scaffold are frequently utilized as core pharmacophores for synthesizing highly specific nicotinic acetylcholine receptor (nAChR) and muscarinic acetylcholine receptor (mAChR) ligands 12.
When evaluating these neuroactive compounds or their derivatives in in vitro cell culture models, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO's amphiphilic nature allows it to efficiently disrupt the solute's crystal lattice while remaining completely miscible with aqueous culture media.
However, introducing DMSO to biological systems requires strict stoichiometric control. Exceeding a final DMSO concentration of 0.1% to 0.5% (v/v) can induce solvent-mediated cytotoxicity, alter cellular transcriptomes, and artificially modulate receptor expression, thereby confounding assay readouts 3. This protocol outlines a self-validating methodology for preparing highly concentrated master stocks of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to minimize downstream solvent toxicity.
Physicochemical Properties & Solvation Kinetics
Understanding the physicochemical properties of the compound is critical for predicting its solvation behavior and designing a robust handling protocol.
Used to calculate precise molarity (12.52 mg/mL for 100 mM).
Physical State
Solid/Oil (varies by salt form)
Requires thorough vortexing/sonication to ensure complete dissolution.
Solvent Compatibility
Highly soluble in DMSO
Enables the creation of ultra-concentrated (100 mM) master stocks.
Aqueous Stability
Prone to slow degradation
Dictates that long-term storage must be in anhydrous DMSO, not media.
Experimental Workflow
The following diagram illustrates the critical path from lyophilized powder to in vitro application, emphasizing the transition from organic to aqueous phases.
Workflow for preparing and diluting 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Step-by-Step Methodology
Phase 1: Master Stock Preparation (100 mM)
Expertise & Causality: We prepare an ultra-concentrated 100 mM stock so that a subsequent 1,000-fold dilution into culture media yields a 100 µM working concentration while keeping the final DMSO concentration at a biologically inert 0.1%.
Equilibration : Allow the vial of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to equilibrate to room temperature in a desiccator before opening.
Causality: Prevents atmospheric moisture condensation, which can hydrolyze the compound and alter the final gravimetric concentration.
Weighing : Using a calibrated analytical balance, accurately weigh 12.52 mg of the compound into a sterile, low-bind microcentrifuge tube.
Solvation : Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 100 mM concentration.
Homogenization : Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.
Sterile Filtration (Self-Validating Step) : Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
Causality: Standard PES (Polyethersulfone) or cellulose acetate filters will dissolve in pure DMSO, introducing toxic polymers into your stock. PTFE is chemically inert.
Aliquoting : Divide the master stock into 20 µL to 50 µL single-use aliquots to prevent freeze-thaw degradation. Store protected from light at -20°C.
Phase 2: Working Solution Preparation & Aqueous Transition
Expertise & Causality: Never add the 100% DMSO stock directly to the cell culture well. Direct addition causes localized high-concentration zones that precipitate the compound and induce severe osmotic shock in the cells.
Thawing : Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.
Intermediate Dilution : Prepare an intermediate stock by diluting the master stock into pre-warmed (37°C) complete cell culture media (e.g., DMEM or RPMI with 10% FBS).
Example: Add 2.0 µL of the 100 mM stock to 1,998 µL of media to create a 100 µM intermediate solution (0.1% DMSO).
Visual Inspection (QC) : Hold the tube against a dark background and shine a light through it. Look for the Tyndall effect (light scattering). If the solution is cloudy, the compound has precipitated, indicating that the aqueous solubility limit has been exceeded.
Phase 3: Cell Culture Application
Treatment : Aspirate the old media from the adherent cell culture plates.
Application : Gently overlay the pre-diluted, pre-warmed intermediate solution onto the cells.
Incubation : Return the cells to the 37°C, 5% CO₂ incubator for the duration of the assay.
Quantitative Dilution Matrix
To ensure reproducible pharmacological profiling, use the following dilution matrix to maintain a constant, non-toxic DMSO background across all dose-response points.
Table 2: Serial Dilution Matrix for Dose-Response Assays (Standardized to 0.1% Final DMSO)
Target Final Conc.
Volume of Stock/Intermediate
Volume of Culture Media
Final DMSO % (v/v)
100 µM
2.0 µL of 100 mM Master Stock
1,998 µL
0.1%
10 µM
200 µL of 100 µM Intermediate
1,800 µL
0.1%
1 µM
20 µL of 100 µM Intermediate
1,980 µL
0.1%
Vehicle Control
2.0 µL of pure Anhydrous DMSO
1,998 µL
0.1%
*Note: To maintain a strict 0.1% DMSO concentration across all doses, the diluent media used for serial dilutions must be "Vehicle Media" (standard culture media pre-spiked with 0.1% pure DMSO).
References
Title: AZABICYCLO[2.2.
Title : Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in cholinergic receptor assays
Application Note: Utilization of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in Cholinergic Receptor Assays and Ligand Development Pharmacological Significance & Scaffold Rationale The cholinergic system, comprising muscari...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilization of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in Cholinergic Receptor Assays and Ligand Development
Pharmacological Significance & Scaffold Rationale
The cholinergic system, comprising muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, is a primary target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's[1]. The compound 5-methyl-1-azabicyclo[2.2.1]heptan-3-one serves as a highly privileged, conformationally restricted scaffold in the rational design of subtype-selective cholinergic agonists[1].
Structural Causality & Design:
The rigid bicyclic framework precisely positions the basic nitrogen atom, which becomes protonated at physiological pH to mimic the quaternary ammonium group of endogenous acetylcholine[2]. The addition of a 5-methyl group introduces critical steric bulk. This bulk probes the spatial limits of the orthosteric binding cavity defined by the seven transmembrane helices of muscarinic receptors, driving selectivity toward the M1 subtype over M2-M5[3]. Furthermore, the 3-ketone moiety acts as a versatile synthetic handle. It is typically condensed with hydroxylamines to form bulky oximes (yielding M1-selective agonists like CI-1017)[4] or reacted to form isoxazole derivatives for nAChR targeting[2].
Mechanistic Pathway & Assay Rationale
To rigorously evaluate derivatives of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one, researchers must decouple receptor affinity from functional efficacy.
Affinity Assessment: Radioligand displacement using
[3H]
-N-methylscopolamine (
[3H]NMS
) is the gold standard[5]. Because NMS is a permanently charged, hydrophilic antagonist, it selectively labels surface-expressed receptors without crossing the cell membrane, preventing confounding data from internalized receptor pools.
Functional Efficacy: The M1 receptor is Gq-coupled. Agonist binding induces a conformational change that activates Phospholipase C (PLC), cleaving Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol triphosphate (IP3) and Diacylglycerol (DAG)[1]. IP3 triggers rapid intracellular calcium release from the endoplasmic reticulum[4]. This transient calcium spike is captured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
Fig 1: Gq-coupled signaling pathway activated by azabicyclo[2.2.1]heptane muscarinic agonists.
Experimental Protocols
The following methodologies establish a self-validating system for characterizing synthesized azabicyclo[2.2.1]heptane ligands.
Protocol A:
[3H]NMS
Radioligand Binding Assay
Objective: Determine the equilibrium inhibition constant (
Ki
) of the synthesized ligand.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1-M5 receptors. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.
Assay Assembly: In a 96-well plate, combine 50 µL of
[3H]NMS
(final concentration 0.2 nM), 50 µL of the test azabicyclo[2.2.1]heptane derivative (serial dilutions from
10−11
to
10−4
M), and 100 µL of membrane suspension.
Incubation: Seal the plate and incubate at room temperature for 120 minutes to ensure equilibrium is reached.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with 1 mL of ice-cold wash buffer.
Detection: Add scintillation cocktail and read radioactivity using a MicroBeta counter.
Self-Validating Step: Include control wells with 10 µM Atropine to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the PEI pre-soak duration or wash stringency must be increased to ensure data integrity.
Objective: Determine the functional potency (
EC50
) and intrinsic efficacy (
Emax
) of the ligand.
Step-by-Step Methodology:
Cell Plating: Seed M1-expressing CHO-K1 cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.
Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in Assay Buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
Baseline Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
Compound Addition & Kinetic Reading: The instrument automatically dispenses 10 µL of the test azabicyclo[2.2.1]heptane ligand. Record fluorescence continuously for 3 minutes to capture the transient calcium peak.
Self-Validating Step: Normalize all raw fluorescence units (RFU) to the maximal response elicited by 100 µM Carbachol (defined as 100% efficacy). A full agonist will reach
≈
100%, while a partial agonist will plateau lower.
Fig 2: High-throughput screening workflow for evaluating cholinergic receptor ligands.
Data Presentation & Interpretation
The structural rigidification provided by the azabicyclo[2.2.1]heptane core significantly influences receptor subtype selectivity. Table 1 summarizes representative pharmacological data for an optimized 1-azabicyclo[2.2.1]heptan-3-one oxime derivative (e.g., CI-1017) compared to the endogenous ligand and standard reference compounds[1].
Table 1: Representative Pharmacological Profile of Azabicyclo[2.2.1]heptane Derivatives
Compound / Ligand
Target Receptor
Binding Affinity (
Ki
, nM)
Functional Potency (
EC50
, nM)
Intrinsic Efficacy (
Emax
% vs Carbachol)
Carbachol (Reference)
M1 (h)
12,000
250
100%
(R)-CI-1017 (Azabicyclo Oxime)
M1 (h)
5.2
18
85%
(R)-CI-1017 (Azabicyclo Oxime)
M2 (h)
145
>10,000
<5%
(R)-CI-1017 (Azabicyclo Oxime)
M3 (h)
48
850
22%
Nicotine (Reference)
α4β2
(nAChR)
6.6
15
100%
Azabicyclo Isoxazole Analog
α4β2
(nAChR)
1.7
4.2
92%
Data Interpretation: The data clearly demonstrates that functionalizing the 3-ketone of the azabicyclo[2.2.1]heptane scaffold with specific bulky oximes yields highly potent M1 agonists (low nanomolar
Ki
and
EC50
) with functional selectivity, as evidenced by the lack of significant M2 activation and weak M3 partial agonism[1]. Similarly, isoxazole derivatives generated from this ketone display superior affinity for nicotinic receptors compared to nicotine itself[2].
References
Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)- oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1hbsbL6yko5rxN9PtCH6MmR6kbAwXyz1nAaYcp5MeDpVicFJFFULV_59fxp5uH7zSxKNEv3wo0XSnDbuWgWNSjIgN9U8_TUfxqZcgu-bl_gu6PMz_RBgCY2IV-lJ-NVpa0HaUJg==]
Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. Life Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhtV2hzOA2buxZHOvuoaekLl38U_xDkk3-u5Od9Y8k3NvSImSLg_e1gBwW7jjOSx4NIuX5vlu427HiUdF5_poIrbmNPWnefM8Lp-PGsE3hwurggFtTZ6HyZBaOFHynXeMoaQ=]
(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAAUnqDmPNHQdIIVNmgxatgbS6FGOlmxBWUbTkvjJvSTsRv4lW7OuM4wZlYvX8o8bLDz7zDnTbpMhYXBJYfUDKcKGr97CofWqgv2qhW-DRRGLpXs6FzRDYPcbgJxTBKUO2wY=]
Annulated heterocyclic bioisosteres of norarecoline. Synthesis and molecular pharmacology at five recombinant human muscarinic acetylcholine receptors. ChEMBL - EMBL-EBI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvU27KyNVS1EorfJhWfK6uso6DFy22ZuD-R340BCO7l9tdfvbUGZwUZVhKqHzy3DLd1CnYuAbrIrIFq6YwEmMwDgFwhBXlcDXg6rf46EAFkZRQZCfrl87SFzeUMG_k95VL7c5LjVhJyHNLx5PEj07TMgKct0AB]
Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj2RV6HivOaRRDWM10x72jl4_ML44oq10c0a12XWw7xk2gZl3r9NZd-1XPE7hY1iIzkkpdjG3ijIWmC3_JT780ILB0YIOYqI4tePCcQ7X9od7BRQgCqnbsvns749RH9SqJlYhhOQ==]
Preventing oxidation and degradation of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one . This strained bicyclic compound is a highly valuable intermediate in the synthesis of muscarinic agonists and neurological therapeutics [2]. However, its dual functionality—a tertiary amine and a bicyclic ketone—makes it highly susceptible to oxidative and hydrolytic degradation during storage.
This guide provides a deep dive into the causality of these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.
Mechanistic Vulnerabilities: The "Why" Behind Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic drivers threatening the molecule. 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one possesses two primary reactive centers:
The Tertiary Amine (N-Oxidation): The nitrogen atom in the 1-azabicyclo system possesses a highly nucleophilic lone pair. During storage, exposure to atmospheric oxygen or trace hydroperoxides (commonly found in ethereal solvents or PEG excipients) leads to the rapid formation of an N-oxide[1].
The C3 Ketone (Enolization & Condensation): The ketone moiety is situated on a strained [2.2.1] bicyclic framework. While Bredt's rule prevents enolization at the bridgehead (C4), the alpha-protons at the C2 position can undergo enolization catalyzed by trace moisture or pH shifts. This enol form is highly reactive and prone to aldol-type self-condensation, leading to irreversible polymerization [3].
Degradation & Intervention Pathway
Mechanistic degradation pathways of the compound and targeted preventive interventions.
Troubleshooting FAQs
Q1: My LC-MS analysis shows a major impurity with a +16 Da mass shift after storing the compound for a month. What is this, and how did it form?A1: This is the classic signature of N-oxidation . The tertiary amine has reacted with ambient oxygen or trace peroxides to form an N-oxide [1]. This frequently occurs if the free base is stored in a non-airtight container or if it was concentrated from uninhibited ethereal solvents (like THF or Diethyl Ether) which naturally form hydroperoxides over time.
Q2: The compound was initially a pale, free-flowing oil, but it has turned into a viscous, dark yellow resin. Can I salvage it?A2: The physical shift to a viscous resin indicates aldol condensation and subsequent polymerization . Moisture or trace basic impurities have catalyzed the enolization of the C3 ketone, causing the molecules to react with one another [3]. Unfortunately, this process forms covalent carbon-carbon bonds, meaning the material cannot be easily salvaged. You must discard it and implement strict anhydrous storage for future batches.
Q3: Is it safe to store the free base in a stock solution for ongoing assays?A3:No. Storing the free base in solution exponentially increases the collision frequency with dissolved oxygen and trace impurities. If you must store it in solution, you must convert it to a stable salt form (e.g., Hydrochloride) and use degassed, anhydrous solvents.
Quantitative Stability Data
To highlight the critical importance of storage conditions, observe the following degradation kinetics. The data clearly demonstrates that salt formation combined with sub-zero, inert storage is the only viable long-term strategy.
Storage Condition
State
Atmosphere
Temperature
Half-Life (
t1/2
)
Primary Degradant
Ambient Benchtop
Free Base (Neat)
Air
+25°C
~14 Days
N-Oxide (+16 Da)
Standard Fridge
Free Base (Neat)
Air
+4°C
~45 Days
N-Oxide (+16 Da)
Inert Freezer
Free Base (Neat)
Argon
-20°C
> 6 Months
Trace Aldol Adducts
Aqueous Buffer (pH 7.4)
Free Base (10mM)
Air
+25°C
~5 Days
N-Oxide / Ring-opened
Optimized Storage
HCl Salt (Solid)
Argon
-20°C
> 2 Years
None Detected
Validated Stabilization Protocols
The most robust method to prevent both N-oxidation and base-catalyzed enolization is to eliminate the nucleophilicity of the nitrogen lone pair by converting the free base into a hydrochloride (HCl) salt.
Protocol: Anhydrous HCl Salt Generation (Self-Validating Workflow)
Causality: Protonating the tertiary amine ties up the lone pair in a covalent N-H bond. Without an available lone pair, the nitrogen cannot act as a nucleophile to attack peroxides, completely halting N-oxide formation [1]. Furthermore, the mildly acidic microenvironment suppresses the formation of reactive enolates.
2.0 M HCl in Diethyl Ether (Commercially available, anhydrous)
Schlenk line or Argon-purged glovebox
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of the free base in 10 volumes of anhydrous diethyl ether.
Cooling: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes. Reasoning: The salt formation is exothermic; cooling prevents thermal degradation of the strained bicyclic ring.
Titration: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether under vigorous magnetic stirring.
Precipitation: A white crystalline solid will immediately begin to crash out of the solution.
Isolation: Filter the solid rapidly under a blanket of Argon using a Schlenk frit or in a glovebox. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted free base.
Drying: Dry the resulting HCl salt under high vacuum (< 0.1 mbar) at room temperature for 4 hours to remove residual solvent.
Self-Validation Checkpoint: This protocol validates itself through a stark solubility shift. The free base is highly
Optimization
Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support center for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles at play. Our goal is to empower you with the knowledge to overcome solubility hurdles and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and why is its solubility a concern?
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a bicyclic amine derivative. Such scaffolds are of significant interest in medicinal chemistry.[1][2][3] Low aqueous solubility is a major challenge in drug development as it can lead to poor absorption and bioavailability, ultimately hindering a compound's therapeutic efficacy.[4][5]
Q2: What are the key structural features of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one that influence its solubility?
The solubility of this molecule is influenced by a balance of polar and non-polar features. The tertiary amine and ketone functionalities can participate in hydrogen bonding with water. However, the rigid, bicyclic aliphatic ring system and the methyl group contribute to its hydrophobic character, which can limit its interaction with water molecules.
Q3: What is a good starting point for improving the solubility of this compound?
A logical first step is to assess the pH-solubility profile. As the compound contains a basic nitrogen atom, its solubility is expected to be pH-dependent. Acidification of the solution should protonate the amine, forming a more soluble salt.[4][6]
Q4: Are there computational tools that can predict the solubility of this compound?
Yes, various in-silico and machine learning models can predict aqueous solubility (often expressed as logS).[7][8][9][10] These tools use the molecular structure to estimate solubility and can be valuable for initial assessments, though experimental verification is crucial.[10][11]
In-Depth Troubleshooting Guide
Challenges with the aqueous solubility of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one require a systematic approach to identify the most effective solubilization strategy. This guide presents several proven techniques, from simple adjustments to more advanced formulation methods.
pH Adjustment: The First Line of Attack
The presence of a basic tertiary amine in the bicyclic structure makes pH modification a powerful tool for enhancing aqueous solubility. By lowering the pH, the amine becomes protonated, forming a more polar and, therefore, more water-soluble ammonium salt.[4][6]
Experimental Protocol: pH-Solubility Profiling
Stock Solution Preparation: Prepare a concentrated stock solution of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in a water-miscible organic solvent (e.g., DMSO, ethanol).
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
Equilibration: Add a small aliquot of the stock solution to each buffer to create a saturated or near-saturated solution. Ensure the final concentration of the organic solvent is low (typically <1-2%) to minimize its effect on solubility.
Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge or filter the samples to separate any undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Analysis: Plot the measured solubility as a function of pH to determine the pH at which maximum solubility is achieved.
Troubleshooting Logic: pH Adjustment
Caption: Decision workflow for pH adjustment to improve solubility.
Co-solvent Systems: A Versatile Approach
When pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[4][12]
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.
System Preparation: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
Equilibration: Add an excess of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to each co-solvent system.
Incubation: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).
Phase Separation: Centrifuge or filter to remove undissolved compound.
Quantification: Determine the concentration of the dissolved compound in each system.
Data Analysis: Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Co-solvent
Polarity Index
General Application
Water
10.2
Universal Solvent
Glycerin
7.1
Viscosity modifier, solubilizer
Propylene Glycol
6.8
Common vehicle for oral and injectable formulations
Ethanol
5.2
Widely used, can cause precipitation on dilution
PEG 400
-
Non-volatile, good for a range of compounds
DMSO
7.2
High solubilizing power, primarily for in vitro use
Note: Polarity Index is a relative measure.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic. 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can potentially fit into this cavity, forming a complex that has significantly higher aqueous solubility.
Types of Cyclodextrins:
α-Cyclodextrin: Smallest cavity, suitable for small molecules.
β-Cyclodextrin: Mid-sized cavity, widely used but has lower aqueous solubility itself.
γ-Cyclodextrin: Largest cavity.
Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have much higher aqueous solubility and are commonly used in pharmaceutical formulations.
Experimental Protocol: Cyclodextrin Complexation
Cyclodextrin Selection: Based on the size of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, HP-β-CD or SBE-β-CD are good starting points.
Phase Solubility Study:
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.
Add an excess of the compound to each solution.
Equilibrate, separate undissolved solid, and quantify the dissolved compound.
Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry and stability of the complex.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Other Advanced Techniques
If the above methods do not yield the desired solubility, more advanced formulation strategies can be explored. These often require specialized equipment and expertise.
Solid Dispersions: The compound is dispersed in a hydrophilic carrier at the molecular level.[12] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Nanotechnology: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[4][13] This includes techniques like nanosuspensions and nanocrystals.[4][5]
Salt Formation: For compounds with suitable ionizable groups, forming a salt can dramatically increase solubility. Given the basic amine, a variety of pharmaceutically acceptable acid addition salts could be screened.[4][5]
Co-crystals: These are crystalline structures composed of the active compound and a co-former in a specific stoichiometric ratio. Co-crystals can exhibit different physicochemical properties, including solubility, compared to the pure compound.[12]
Summary of Troubleshooting Strategies
Method
Principle
Advantages
Considerations
pH Adjustment
Ionization of the basic amine to form a soluble salt.
Simple, cost-effective, often highly effective for basic compounds.[12]
Potential for pH-related degradation; in vivo pH may differ.
Co-solvents
Reduction of solvent polarity.
Can achieve significant solubility enhancement; well-understood mechanism.[4][12]
Potential for precipitation upon dilution; toxicity of some solvents.
Cyclodextrins
Formation of a soluble inclusion complex.
High solubilization potential; can improve stability.
Cost; potential for drug-cyclodextrin interactions.
Solid Dispersions
Molecular dispersion in a hydrophilic carrier.
Can lead to amorphous forms with higher solubility.
Physical stability of the amorphous state can be a concern.
Nanotechnology
Increased surface area for dissolution.
Applicable to a wide range of compounds; can improve bioavailability.[13]
Requires specialized equipment and formulation expertise.
Salt Formation
Creation of a more soluble ionic form.
A well-established and effective method for ionizable drugs.[4]
Not all salts have improved solubility or stability.
Co-crystals
Formation of a multi-component crystalline solid.
Can improve solubility and other physicochemical properties.
Screening for suitable co-formers can be time-consuming.
References
Solubility enhancement techniques: A comprehensive review. (2023, March 13). IntechOpen.
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Online Press.
Methods to boost solubility - IJSDR. (2011, January 12). IJSDR.
Drug Solubility: Importance and Enhancement Techniques - PMC. PMC.
Creation and interpretation of machine learning models for aqueous solubility prediction. (2023, October 30). Future Science.
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma.
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing). RSC Publishing.
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv.org. (2024, March 7). arXiv.org.
SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC - NIH. PMC.
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). TechRxiv.
7.3 Solubility of Amines. University of Calgary.
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. ChemRxiv.
Modular synthesis of bicyclic twisted amides and anilines - RSC Publishing. (2023, April 17). RSC Publishing.
WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents.
Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.
Technical Support Center: Advanced NMR Strategies for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Topic: Resolving NMR Peak Overlap in 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Spectra Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving NMR Peak Overlap in 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Spectra
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic molecules.
This guide provides in-depth technical assistance for resolving common and complex NMR spectral overlap issues encountered with 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a rigid bicyclic ketone. The methodologies outlined here are designed to ensure accurate and unambiguous structural elucidation.
Section 1: Understanding the Core Problem: Inherent Spectral Complexity
Q1: Why do the ¹H NMR spectra of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one consistently show severe peak overlap, particularly in the 1.5-3.5 ppm region?
A1: The primary cause is the molecule's rigid, caged structure. Unlike flexible aliphatic chains, the bicyclic framework locks protons into fixed spatial orientations. This conformational rigidity leads to:
Minimal Chemical Shift Dispersion: Many non-equivalent protons reside in very similar magnetic environments, causing their resonance frequencies to be very close. This is especially true for the methylene protons at the C2, C6, and C7 positions and the bridgehead proton at C4.
Complex Coupling Patterns: The fixed dihedral angles between protons result in strong scalar (through-bond) couplings, often leading to complex, second-order multiplets that are difficult to interpret and often overlap.
Diastereotopicity: Protons on the same carbon atom (geminal protons) are often diastereotopic, meaning they are chemically non-equivalent and have different chemical shifts, further increasing the number of signals in a crowded region.
This section covers initial steps to improve spectral quality before resorting to more complex experiments.
Q2: My multiplets are broad and poorly resolved. What immediate steps can I take to improve the 1D ¹H spectrum?
A2: Broad signals can obscure coupling details and exacerbate overlap. The following experimental refinements are crucial:
Optimize Magnetic Field Homogeneity (Shimming): This is the most critical step for achieving high resolution. Automated shimming routines are a good start, but manual adjustment of on-axis (Z1, Z2) and off-axis (e.g., X, Y, XZ) shims is often necessary to achieve a sharp, symmetrical peak shape for the solvent signal.
Solvent Selection: The choice of solvent can be a powerful tool for inducing differential chemical shifts. Aromatic solvents like benzene-d₆ or pyridine-d₅ create an anisotropic magnetic field that can significantly alter the chemical shifts of nearby protons based on their spatial orientation relative to the solvent molecule. This "Aromatic Solvent-Induced Shift" (ASIS) can often resolve accidentally overlapping signals.
Analyte Concentration: High concentrations can lead to increased solution viscosity and intermolecular interactions, both of which cause line broadening. Prepare a sample with the minimum concentration required for adequate signal-to-noise (typically 5-15 mg in 0.6 mL of solvent).
Protocol 1: Systematic Solvent Titration for Resolution Enhancement
Baseline Spectrum: Acquire a high-quality 1D ¹H spectrum in a standard solvent like CDCl₃.
Prepare Aromatic Solvent Mixture: Create a 1:1 (v/v) mixture of your initial CDCl₃ solution and benzene-d₆.
Acquire Second Spectrum: Acquire a spectrum of the mixed solvent sample.
Analyze and Compare: Carefully compare the spectra. Protons in different spatial positions relative to the bicyclic core will experience different shielding or deshielding effects from the benzene ring current, often shifting one signal more than another and resolving the overlap.
Caption: Decision workflow for initial 1D NMR spectrum optimization.
Section 3: Advanced 2D NMR Experiments for Unambiguous Assignment
When foundational methods are insufficient, multi-dimensional NMR is required to resolve the structure.
Q3: How do I definitively assign protons when even an optimized 1D spectrum has overlapping signals?
A3: Two-dimensional NMR experiments resolve correlations onto a second frequency dimension, allowing overlapping signals in the 1D spectrum to be separated.
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying scalar-coupled protons. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows you to trace the connectivity of the proton spin systems within the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful technique for resolving ¹H overlap. It correlates each proton signal with the signal of the carbon atom it is directly attached to. Since the ¹³C spectrum has a much wider chemical shift range (~220 ppm vs. ~12 ppm for ¹H), it is far better resolved. Overlapping proton signals will be resolved in the 2D plot as long as their attached carbons have different chemical shifts.
Protocol 2: Resolving Overlap with ¹H-¹³C HSQC
Sample Preparation: A slightly more concentrated sample (15-25 mg) is ideal for natural abundance ¹³C experiments to ensure good signal-to-noise.
Acquisition:
Use a standard, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp on Bruker systems). This will not only correlate protons and carbons but also phase the resulting cross-peaks to distinguish between CH/CH₃ (positive) and CH₂ (negative) groups.
Set the ¹H spectral width to cover 0-10 ppm.
Set the ¹³C spectral width to cover the aliphatic region (e.g., 10-80 ppm) to maximize resolution in the indirect dimension.
Data Analysis:
In the processed 2D spectrum, locate a well-resolved proton signal in the 1D trace (F2 dimension).
Trace a vertical line from this proton signal down to its corresponding ¹H-¹³C cross-peak.
From the cross-peak, trace a horizontal line to the ¹³C axis (F1 dimension) to identify the chemical shift of the attached carbon.
If two proton signals overlap in the 1D spectrum, they will appear as two distinct cross-peaks in the HSQC spectrum, provided their attached carbons are non-equivalent.
Q4: How can I confirm the overall carbon skeleton and assign quaternary carbons?
A4: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential for this. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This information is critical for piecing together the molecular fragments identified by COSY and HSQC. Importantly, HMBC also shows correlations to quaternary carbons (like C1 and the C3 carbonyl), which are invisible in HSQC spectra.
Data Summary Table: Key 2D NMR Experiments
Experiment
Information Provided
Key Application for this Molecule
COSY
¹H-¹H through-bond (2-3 bond) connectivity.
Tracing the proton spin systems along the bicyclic framework.
HSQC
¹H-¹³C one-bond correlation.
Resolving overlapping ¹H signals via the better-dispersed ¹³C dimension.
HMBC
¹H-¹³C long-range (2-3 bond) correlation.
Assembling the carbon skeleton; assigning quaternary carbons (C1, C3).
NOESY/ROESY
¹H-¹H through-space proximity (<5 Å).
Determining stereochemistry, e.g., differentiating endo/exo or syn/anti protons.
subgraph "Structure Elucidation Pathway"
direction LR;
A[Overlapping 1H Spectrum] -- "Resolve Protons" --> B(HSQC);
B -- "Connect Protons" --> C(COSY);
C -- "Assemble Skeleton" --> D(HMBC);
D -- "Determine Stereochemistry" --> E(NOESY/ROESY);
E -- "Final Structure" --> F[Complete Assignment];
end
A[fillcolor="#FCE8E6", fontcolor="#202124"];
B[fillcolor="#E8F0FE", fontcolor="#202124"];
C [fillcolor="#E8F0FE", fontcolor="#202124"];
D [fillcolor="#E8F0FE", fontcolor="#202124"];
E [fillcolor="#E8F0FE", fontcolor="#202124"];
F [fillcolor="#E6F4EA", fontcolor="#202124"];
}
Caption: Logical workflow for structure elucidation using 2D NMR.
References
Aromatic Solvent-Induced Shifts (ASIS) in NMR Spectroscopy. University of California, Davis Chem LibreTexts.[Link]
HSQC (Heteronuclear Single Quantum Coherence). University of California, Davis Chem LibreTexts.[Link]
HMBC (Heteronuclear Multiple Bond Correlation). University of California, Davis Chem LibreTexts.[Link]
Optimization
Technical Support Center: Troubleshooting 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Workflows
Welcome to the Technical Support Center for bicyclic ketone synthesis and functionalization. As a Senior Application Scientist, I have compiled this guide to address the unique stereoelectronic challenges associated with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for bicyclic ketone synthesis and functionalization. As a Senior Application Scientist, I have compiled this guide to address the unique stereoelectronic challenges associated with 5-methyl-1-azabicyclo[2.2.1]heptan-3-one. This strained bicyclic scaffold is a critical intermediate in the development of m1-selective muscarinic agonists and neurological therapeutics[1]. However, its inherent ring strain, highly acidic alpha-protons, and stereochemical complexity make it prone to rapid byproduct formation if handled improperly.
This guide provides field-proven, causality-driven solutions to ensure your protocols are robust, high-yielding, and self-validating.
Reaction Workflow & Byproduct Divergence
Workflow of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one synthesis highlighting byproduct divergence.
Troubleshooting Guides & FAQs
Q1: Why does the ketone rapidly degrade into a dark, viscous mixture when stored as a free base?A: This is a classic case of aldol self-condensation driven by the unique electronic environment of the 1-azabicyclo[2.2.1]heptane scaffold. The ketone carbonyl at C3 is flanked by the C4 bridgehead carbon and the C2 carbon. According to Bredt's rule, enolization cannot occur at the C4 bridgehead because the resulting double bond would induce intolerable ring strain. Consequently, enolization is exclusively directed to the C2 position. The C2 protons are highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl and the inductive pull of the bridgehead nitrogen. When stored as a free base, the basic tertiary amine of one molecule deprotonates the C2 carbon of another, triggering a rapid intermolecular aldol condensation cascade.
Actionable Fix: Always store the ketone as a hydrochloride or hydrobromide salt. Only neutralize to the free base immediately (< 1 hour) before your downstream coupling or oximation step.
Q2: Does the presence of the 5-methyl group introduce additional complications compared to the parent scaffold?A: Yes. The 5-methyl group introduces a critical stereocenter. Under strongly basic conditions, not only do you risk the C2-aldol condensation mentioned above, but you also risk epimerization at the C5 position (exo/endo isomerization) via reversible ring-opening or extended enolization networks. This degrades your diastereomeric excess (d.e.) and complicates downstream purification. This reinforces the mandate to utilize mild bases and avoid storing the compound in its free-base form.
Q3: My Swern oxidation of 5-methyl-1-azabicyclo[2.2.1]heptan-3-ol is yielding significant amounts of methylthiomethyl ether byproducts. How do I prevent this?A: The formation of methylthiomethyl ethers is a hallmark of the Pummerer rearrangement, which competes with the desired oxidation if the intermediate alkoxysulfonium ylide is exposed to elevated temperatures. The bicyclic nature of the substrate makes the intermediate sterically hindered, slightly slowing down the desired intramolecular proton abstraction by the triethylamine. If the internal temperature rises above -60 °C during the addition of the alcohol or the base, the ylide decomposes via the Pummerer pathway[2].
Actionable Fix: Maintain the internal reaction temperature strictly at or below -78 °C using a dry ice/acetone bath. Ensure dropwise addition of both the substrate and the triethylamine, allowing sufficient time for thermal equilibration between drops.
Q4: Oximation with O-(3-aryl-2-propynyl)hydroxylamine yields a 60:40 mixture of Z/E isomers. Silica gel chromatography is destroying my yield. Is there a better way to isolate the active Z-isomer?A: Yes. The Z-oxime is typically the desired pharmacophore for m1-selective muscarinic agonists because it correctly orients the lipophilic appendage within the receptor cavity, as demonstrated in the [1]. However, these oximes are prone to streaking and decomposition on acidic silica gel. The most scalable and self-validating method to isolate the Z-isomer is selective salt crystallization. By treating the crude E/Z free-base mixture with exactly one molar equivalent of maleic acid in an organic solvent like ethyl acetate, the Z-isomer selectively precipitates as a highly crystalline 1:1 maleate salt[3]. This process does not cause the E-isomer to isomerize; it simply isolates the existing Z-fraction in >98% purity while leaving the E-isomer in the mother liquor.
Q5: I am attempting an N-alkylation of the bicyclic ketone, but I am observing complete consumption of starting material with no desired product, only an acyclic polymeric mass. What is happening?A: You are observing a Hofmann-type ring-opening elimination. The 1-azabicyclo[2.2.1]heptane ring is highly strained. When you alkylate the tertiary nitrogen, you form a quaternary ammonium salt, which acts as an excellent leaving group. In the presence of even mild bases (or the basicity of the unreacted starting material), the acidic C2 protons are abstracted, and the electrons cascade to cleave the C-N bond, relieving the ring strain and permanently opening the bicyclic system. N-functionalization must be avoided on the intact ketone unless highly specialized, non-basic conditions are employed.
Quantitative Data: Condition Optimization
Summarized below is the quantitative impact of the troubleshooting adjustments on byproduct formation and target yield.
Reaction Step
Condition
Primary Byproduct
Byproduct (%)
Target Yield (%)
Swern Oxidation
T = -40 °C
Pummerer ether
35%
45%
Swern Oxidation
T = -78 °C
Pummerer ether
< 2%
92%
Free Base Storage
24h at 25 °C
Aldol Condensation
40%
60%
Free Base Storage
Stored as HCl salt
Aldol Condensation
< 1%
> 99%
Oximation (Free Base)
Silica Gel Chromatography
Epimerization / Degradation
25%
35% (Z-isomer)
Oximation (Maleate)
EtOAc Crystallization
E-isomer (remains in solution)
< 1% (in ppt)
58% (Z-isomer recovery)
Standardized Experimental Protocols
These protocols are designed as self-validating systems. The immediate salt formation in Protocol 1 validates the success of the oxidation while preventing aldol degradation, setting up a clean baseline for Protocol 2.
Protocol 1: Optimized Swern Oxidation to 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Activation: Charge a flame-dried flask with anhydrous CH₂Cl₂ and oxalyl chloride (1.2 eq) under an inert atmosphere. Cool the internal temperature to -78 °C.
Ylide Formation: Add anhydrous DMSO (2.4 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 15 minutes.
Substrate Addition: Add a solution of 5-methyl-1-azabicyclo[2.2.1]heptan-3-ol (1.0 eq) in CH₂Cl₂ dropwise over 30 minutes. Stir at -78 °C for 45 minutes to ensure complete intermediate formation.
Oxidation: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).
Self-Validating Stabilization (Critical): Do not concentrate the free base to dryness. Immediately treat the combined organic layers with anhydrous HCl (gas or ethereal solution) to precipitate the ketone as the stable hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.
Protocol 2: Oximation and Selective Z-Isomer Resolution
Free-Basing: Dissolve the ketone hydrochloride in a minimal amount of water, basify with K₂CO₃ to pH 10, and rapidly extract into CH₂Cl₂. Dry over Na₂SO₄ and concentrate immediately prior to the next step.
Condensation: Dissolve the fresh free base in methanol. Add the desired hydroxylamine derivative (e.g., O-(3-(3'-methoxyphenyl)-2-propynyl)hydroxylamine) (1.1 eq) and a catalytic amount of acetic acid. Stir at 25 °C for 12 hours.
Concentration: Concentrate the reaction mixture in vacuo to yield the crude E/Z oxime free-base mixture (typically a ~40:60 E/Z ratio).
Resolution via Crystallization: Dissolve the crude mixture in ethyl acetate. Add a solution of maleic acid (1.0 eq based on the calculated Z-isomer assay) in ethyl acetate dropwise with vigorous stirring.
Isolation: Allow the (Z)-oxime maleate salt to crystallize at room temperature for 4 hours. Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to obtain the pure Z-isomer API intermediate.
References
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist." Journal of Medicinal Chemistry, vol. 41, no. 14, 1998, pp. 2524-2536.[Link]
Barrett, S. D., et al. "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, vol. 29, no. 3, 1997, pp. 330-334.[Link]
Tecle, H., et al. "Preparation of 1:1 maleate salt of R-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3-methoxyphenyl)-2-propynyl)oxime.
Technical Support Center: Overcoming Poor In Vitro Cellular Uptake of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate intracellular concentrations of small, rigid bicyclic amines. While 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate intracellular concentrations of small, rigid bicyclic amines. While 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has a low molecular weight (~125 g/mol ) that seemingly favors permeability, its core structural feature—a basic tertiary amine—dictates a highly complex cellular pharmacokinetic profile.
This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind your uptake failures and provide self-validating, field-proven protocols to force this molecule into the cytosol.
Part 1: Physicochemical Diagnostics (The "Why")
To solve the uptake issue, we must first understand the molecule's behavior in aqueous biological systems. The 1-azabicyclo[2.2.1]heptane core contains a highly basic nitrogen. Drawing parallels to structurally related quinuclidine derivatives, the pKa of this nitrogen is approximately 8.5 to 9.0 1.
The Permeability Barrier: At a standard physiological pH of 7.4, over 95% of the compound exists in a protonated, cationic state. This permanent ionization creates a severe thermodynamic barrier to passive diffusion across the hydrophobic core of the plasma membrane.
The Polarity Trap: Any fraction of the compound that does internalize (typically via fluid-phase endocytosis) is subject to a "polarity trap" 2. As the endosome matures into a lysosome (pH 4.5–5.0), the compound becomes >99.99% protonated. It is now completely membrane-impermeable and becomes sequestered away from cytosolic targets 3.
Part 2: Troubleshooting FAQs
Q1: My LC-MS/MS data shows minimal intracellular accumulation of the compound after 24 hours. How can I enhance passive diffusion without chemically modifying the molecule?A: You must manipulate the ionization state of the molecule in the extracellular environment. By shifting the assay buffer pH from 7.4 to 7.8–8.0 (if tolerated by your specific cell line), you exponentially increase the fraction of the neutral free base according to the Henderson-Hasselbalch equation. This neutral fraction can rapidly cross the lipid bilayer via passive diffusion.
Q2: I achieved high total cellular uptake using a high-concentration soak, but my functional assay (target engagement) remains negative. What is happening?A: You are experiencing classical lysosomal trapping. The compound is inside the cell, but it is locked inside the acidic lysosomes and cannot reach the cytosol or nucleus. To rescue the compound, you must co-incubate with a lysosomotropic agent like Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine. These agents neutralize the lysosomal pH, preventing the protonation of your compound and allowing it to escape into the cytosol.
Q3: If passive diffusion and pH manipulation are unviable for my fragile primary cells, what is the most reliable method for forced cytosolic delivery?A: You must bypass the lipid bilayer entirely using a delivery vehicle. Formulating the compound into Cationic Lipid Nanoparticles (LNPs) or using mild membrane permeabilization (e.g., Digitonin) will force the hydrophilic cation directly into the cytosol.
Part 3: Quantitative Strategy Comparison
Uptake Strategy
Primary Mechanism
Pros
Cons
Expected Cytosolic Increase
Media Alkalinization (pH 7.8)
Increases neutral free-base fraction for passive diffusion.
No additives required; simple to execute.
May induce cellular stress or alter target biology.
2 to 4-fold
Lysosomal De-acidification
Neutralizes lysosomal pH to prevent proton-trapping.
Highly effective for basic amines; rescues trapped drug.
Chloroquine/BafA1 can cause off-target cytotoxicity.
5 to 10-fold
Liposomal Encapsulation
Bypasses bilayer via endocytosis and lipid fusion.
Fig 1. Mechanism of lysosomal sequestration and Bafilomycin A1-mediated cytosolic rescue.
Part 5: Self-Validating Experimental Protocols
A core tenet of rigorous science is that every assay must prove it is working before you trust the final data. The following protocol utilizes a self-validating loop to ensure that lysosomal trapping is successfully inhibited before you spend time and resources on LC-MS/MS quantification.
Protocol: Lysosomal De-acidification Rescue Assay
Causality Note: We use Bafilomycin A1 (BafA1) because it specifically inhibits the vacuolar-type H+-ATPase (V-ATPase), preventing the acidification of the lysosome. We validate this using LysoTracker Red, a fluorescent dye that only fluoresces in highly acidic environments. If BafA1 works, the red fluorescence will disappear. We use ice-cold PBS for washing to instantly halt membrane fluidity, stopping both drug efflux and further endocytosis during the harvesting phase.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., HEK293 or HeLa) in a 6-well plate at
3×105
cells/well. Allow 24 hours for adherence.
Validation Setup (The Self-Check): Add LysoTracker Red (50 nM) to all wells for 30 minutes. Confirm bright punctate red fluorescence under a fluorescence microscope.
Pre-treatment: Aspirate media. Add fresh media containing 100 nM Bafilomycin A1 (or vehicle control) for 1 hour.
Validation Confirmation: Re-check the cells under the microscope. Critical Checkpoint: The BafA1-treated wells must show a near-complete loss of red fluorescence. If red punctae remain, increase BafA1 concentration or incubation time. Do not proceed until validated.
Compound Dosing: Add 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (e.g., 10 µM final concentration) to both vehicle and BafA1-treated wells. Incubate for 4 hours.
Arrest & Wash: Immediately transfer plates to ice. Aspirate media and wash 3x with ice-cold PBS to lock the membrane and remove extracellular compound.
Lysis & Extraction: Add 200 µL of RIPA buffer. Scrape cells, centrifuge at 14,000 x g for 10 mins at 4°C, and collect the supernatant.
Quantification: Precipitate proteins using cold acetonitrile and analyze the supernatant via LC-MS/MS to quantify intracellular compound levels.
Fig 2. Self-validating workflow for quantifying compound uptake and lysosomal escape.
References
Enhancing pDNA Delivery with Hydroquinine Polymers by Modulating Structure and Composition | JACS Au - ACS Publications. American Chemical Society.
Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. PharmaFeatures.
Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). National Institutes of Health (PMC).
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs 1-azabicyclo[2.2.2]octan-3-one binding affinity
A Comparative Guide to Azabicyclic Pharmacophores: 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs. 1-azabicyclo[2.2.2]octan-3-one in Cholinergic Receptor Targeting Azabicyclic ketones are privileged scaffolds in neuropharma...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Azabicyclic Pharmacophores: 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs. 1-azabicyclo[2.2.2]octan-3-one in Cholinergic Receptor Targeting
Azabicyclic ketones are privileged scaffolds in neuropharmacology, serving as the structural foundation for potent ligands targeting nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. The subtle geometric differences between the 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) and the more strained 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one systems dictate profound shifts in binding affinity, receptor subtype selectivity, and pharmacokinetic behavior.
As drug development shifts toward highly subtype-selective cholinergic modulators for cognitive disorders (e.g., Alzheimer's disease, schizophrenia), understanding the causality behind these structural choices is critical for lead optimization.
Structural and Mechanistic Divergence
The binding of azabicyclic compounds to cholinergic receptors relies on a two-point pharmacophore model: a Coulombic interaction via the protonated bridgehead nitrogen and a hydrogen bond acceptor (often a carbonyl, oxime, or heterocyclic appendage)[1]. High-affinity nicotinic agonists typically require an optimal nitrogen-to-acceptor distance of 7.0 to 8.0 Å[1].
1-azabicyclo[2.2.2]octan-3-one (Quinuclidin-3-one): This highly symmetrical, relatively unstrained bicyclic system provides a flexible vector for substitution. It is a classic scaffold for generating selective α7 nAChR agonists (such as TC-5619)[2] and broad-spectrum muscarinic M3 ligands[3]. The [2.2.2] core allows the basic nitrogen to comfortably engage the conserved tryptophan residues in the receptor's orthosteric site via cation-
π
interactions.
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: The removal of one carbon from the bridge creates a highly strained, rigid [2.2.1] system. This rigidity perfectly mimics the spatial arrangement of epibatidine, leading to sub-nanomolar affinities at α4β2 nAChRs [1]. Furthermore, the addition of the 5-methyl group introduces a critical steric parameter and chirality. In muscarinic targeting, this steric bulk prevents the molecule from fitting into the tighter binding pockets of M2/M3 receptors, driving functional selectivity toward the larger M1 receptor cavity (e.g., the M1-selective agonist CI-1017)[4].
Pharmacological divergence of azabicyclic scaffolds in cholinergic receptor targeting.
Comparative Binding Affinity Data
The rigidity of the [2.2.1]heptane core generally yields higher absolute affinities for specific subtypes due to a lower entropic penalty upon binding, whereas the [2.2.2]octane core offers broader modifiability for tuning selectivity profiles.
Data Interpretation: Transitioning from a[2.2.2]octane to a [2.2.1]heptane core in the isoxazole series enhances nicotinic affinity up to 91-fold, matching the potency of epibatidine[1]. Conversely, the[2.2.2]octane core is highly favored when designing
α
7-selective therapeutic candidates to avoid the dose-limiting toxicity associated with
α
4
β
2 activation[2].
To objectively compare the binding affinities of novel azabicyclic derivatives, researchers must employ a robust radioligand competition assay. The following protocol is designed as a self-validating system , incorporating internal controls to guarantee that the measured
Ki
values reflect true orthosteric displacement rather than non-specific membrane partitioning.
Phase 1: Preparation & Assay Setup
Causality: Azabicyclic amines are highly basic and positively charged at physiological pH. They exhibit high non-specific binding (NSB) to glass fiber filters and plastic surfaces. Pre-treating filters with Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing the noise floor.
Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human α7 nAChR or M1 mAChR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 50-100 µ g/well .
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for at least 2 hours at 4°C prior to filtration.
Phase 2: Equilibrium Incubation
Causality: True thermodynamic affinity (
Ki
) can only be calculated if the reaction reaches equilibrium. Incubation times must be optimized based on the dissociation rate (
koff
) of the chosen radioligand.
Reaction Mixture: In a 96-well plate, combine:
50 µL of Test Compound (Serial dilutions from
10−10
to
10−5
M).
50 µL of Radioligand (e.g., [3H]-Epibatidine for nAChR or [3H]-QNB for mAChR) at a concentration near its
Kd
.
100 µL of Membrane suspension.
Internal Controls (Crucial for Validation):
Total Binding (TB): Replace test compound with assay buffer.
Non-Specific Binding (NSB): Replace test compound with 10 µM Atropine (for mAChR) or 10 µM Nicotine (for nAChR).
Reference Standard: Run a known agonist (e.g., TC-5619 or CI-1017) in parallel.
Incubation: Incubate the plates at 22°C (room temperature) for 120 minutes to ensure steady-state equilibrium.
Phase 3: Separation and Quantification
Rapid Filtration: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters using a cell harvester.
Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush unbound radioligand. Note: Ice-cold buffer minimizes the dissociation of the bound ligand-receptor complex during the wash step.
Scintillation: Extract filters into vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression to determine the
IC50
, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Self-validating radioligand binding assay workflow for azabicyclic compounds.
Conclusion
The selection between a 1-azabicyclo[2.2.2]octan-3-one and a 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold is not merely a matter of synthetic convenience; it is a fundamental determinant of pharmacological destiny.
For researchers aiming to develop highly selective
α
7 nAChR agonists with favorable safety profiles, the [2.2.2]octane core remains the gold standard due to its optimal spatial geometry and lower propensity for
α
4
β
2 cross-reactivity. Conversely, when extreme potency is required, or when targeting the M1 muscarinic receptor via steric exclusion of M2/M3 subtypes, the strained, chiral environment of the 5-methyl-[2.2.1]heptane core provides an unparalleled structural advantage.
A Comparative Efficacy Analysis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and Quinuclidinone Derivatives as Nicotinic Acetylcholine Receptor Modulators: A Methodological Guide
Introduction: Expanding the Chemical Space for Nicotinic Acetylcholine Receptor Modulation For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the explor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Expanding the Chemical Space for Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the exploration of privileged scaffolds—molecular frameworks with a proven affinity for specific biological targets. The quinuclidine nucleus, a rigid bicyclic amine, is one such scaffold, extensively utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors, critical components of the central and peripheral nervous systems, are implicated in a host of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction.[3] Quinuclidinone derivatives, in particular, have emerged as potent agonists, antagonists, and positive allosteric modulators (PAMs) of various nAChR subtypes, most notably the α7 subtype.[1]
This guide addresses a compound of burgeoning interest: 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. This molecule shares structural homology with quinuclidinone, featuring a bridged bicyclic amine core, but with a distinct three-dimensional architecture. While the 1-azabicyclo[2.2.1]heptane scaffold is less characterized in the context of nAChR modulation compared to its quinuclidine counterpart, its unique stereoelectronic properties present a compelling rationale for investigation.
Due to the nascent stage of research into 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a direct, data-driven comparison of its efficacy with established quinuclidinone derivatives is not yet possible from existing literature. Therefore, this document serves as a comprehensive methodological guide, outlining the essential experimental framework required to conduct such a comparative analysis. We will detail the requisite in vitro assays, from initial binding studies to gold-standard functional characterization, providing the protocols necessary to elucidate the pharmacological profile of this novel compound and benchmark its performance against well-characterized quinuclidinone-based modulators.
Rationale for Comparison: Structural Analogs and the Pursuit of Subtype Selectivity
The therapeutic potential of nAChR modulators is intrinsically linked to their subtype selectivity. The nAChR family is diverse, with the α7 and α4β2 subtypes being the most abundant and therapeutically relevant in the brain.[3][4] While both 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and quinuclidinone derivatives possess a core tertiary amine, a crucial feature for the cation-π interaction within the nAChR binding pocket, their rigid bicyclic frameworks enforce different spatial arrangements of key pharmacophoric elements.
This structural divergence is the primary motivation for a comparative study. The altered bond angles and distances in the 1-azabicyclo[2.2.1]heptane ring system, compared to the 1-azabicyclo[2.2.2]octane (quinuclidine) system, may confer a unique binding profile, potentially leading to:
Enhanced Subtype Selectivity: Preferential interaction with a specific nAChR subtype (e.g., α7 over α4β2), which could translate to a more favorable side-effect profile.
Novel Mechanism of Action: While many quinuclidines act as orthosteric agonists, subtle structural changes can favor allosteric modulation.[1] Investigating the 1-azabicyclo[2.2.1]heptane scaffold could uncover novel PAMs, which offer a more nuanced and potentially safer way to enhance cholinergic neurotransmission.[2]
Improved Physicochemical and Pharmacokinetic Properties: Differences in scaffold rigidity and polarity can impact solubility, membrane permeability, and metabolic stability, all critical factors in drug development.
This guide will provide the experimental tools to test these hypotheses, enabling a thorough and objective comparison of efficacy.
A Framework for Efficacy Comparison: Key Experimental Assays
To comprehensively compare the efficacy of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one with a benchmark quinuclidinone derivative (e.g., a known α7 nAChR PAM), a tiered approach is recommended. This involves progressing from initial binding affinity determination to detailed functional characterization.
Tier 1: Assessing Target Engagement with Radioligand Binding Assays
The initial step is to determine if the test compounds physically interact with the target nAChR subtypes. Competition binding assays are the standard method for this, measuring the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor.
Objective: To determine the binding affinity (Ki) of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and a reference quinuclidinone derivative for α7 and α4β2 nAChRs.
Table 1: Representative Data from Radioligand Binding Assays
Compound
Target Receptor
Radioligand
Ki (nM)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
α7 nAChR
[³H]Methyllycaconitine
Experimental Value
α4β2 nAChR
[³H]Cytisine
Experimental Value
Reference Quinuclidinone
α7 nAChR
[³H]Methyllycaconitine
50 ± 5
α4β2 nAChR
[³H]Cytisine
>10,000
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Radioligand Competition Binding Assay for α7 nAChRs
This protocol is adapted from established methods for characterizing nAChR ligands.[5]
Membrane Preparation:
Homogenize rat brain tissue (cortex or hippocampus, known for high α7 expression) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[6]
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
Assay Setup:
In a 96-well plate, combine the following in duplicate:
Membrane preparation (typically 50-100 µg of protein).
A fixed concentration of radioligand, typically at or below its Kd value (e.g., 1-2 nM [³H]Methyllycaconitine for α7 nAChRs).[5]
A range of concentrations of the test compound (5-Methyl-1-azabicyclo[2.2.1]heptan-3-one or the reference quinuclidinone), typically from 10⁻¹¹ M to 10⁻⁵ M.
Assay buffer to reach the final volume.
Include control wells for:
Total binding: Contains membranes and radioligand only.
Non-specific binding: Contains membranes, radioligand, and a saturating concentration of a known non-radiolabeled α7 antagonist (e.g., 1 µM unlabeled methyllycaconitine).
Incubation and Analysis:
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding to the filter.
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
Tier 2: Functional Characterization of nAChR Modulation
Binding affinity does not always correlate with functional activity. A compound can bind tightly but be an antagonist, a partial agonist, a full agonist, or a positive allosteric modulator. Functional assays are therefore essential to determine the compound's effect on receptor activation.
High-throughput screening for functional activity is often performed using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures changes in intracellular calcium ([Ca²⁺]i) following receptor activation, as many nAChRs, particularly the α7 subtype, are highly permeable to calcium.[7] This method is especially powerful for identifying and characterizing PAMs.
Objective: To determine if 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts as an agonist, antagonist, or PAM at α7 nAChRs.
Table 2: Representative Data from α7 nAChR FLIPR Assay
Compound
Agonist EC₅₀ (nM)
PAM EC₅₀ (nM) (with EC₂₀ ACh)
Max Potentiation (% of ACh Emax)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
>10,000
Experimental Value
Experimental Value
Reference Quinuclidinone (PNU-120596)
>10,000
3400
~250%
Acetylcholine (ACh)
260,000
N/A
100%
This table presents hypothetical data for illustrative purposes. Data for reference compounds are based on published values.[8]
Experimental Protocol: FLIPR Calcium Flux Assay for α7 PAM Activity
This protocol is designed to identify PAMs, which enhance the response to a sub-maximal concentration of an orthosteric agonist like acetylcholine (ACh).[9]
Cell Culture and Plating:
Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or HEK293 cells).
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
Dye Loading:
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
Assay Execution (in FLIPR instrument):
Establish a stable baseline fluorescence reading for each well.
First Addition: Add varying concentrations of the test compound (5-Methyl-1-azabicyclo[2.2.1]heptan-3-one or the reference quinuclidinone). This step tests for direct agonist activity.
Monitor fluorescence for a set period (e.g., 2 minutes).
Second Addition: Add a sub-maximal (EC₁₀-EC₂₀) concentration of acetylcholine (ACh) to all wells. The response to this addition will be potentiated in the presence of a PAM.
Continue to monitor fluorescence to capture the peak response.
Data Analysis:
For each well, calculate the change in fluorescence intensity (ΔF) after each addition.
Agonist Mode: Plot ΔF from the first addition against the log concentration of the test compound to determine if it has agonist activity and calculate an EC₅₀.
PAM Mode: Plot ΔF from the second addition against the log concentration of the test compound. A concentration-dependent increase in the ACh response indicates PAM activity. Fit the data to a sigmoidal dose-response curve to determine the PAM EC₅₀ and the maximum potentiation.
Workflow for FLIPR-based PAM Assay.
Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[10] It provides direct measurement of the ionic currents flowing through the receptor channel, offering high-resolution information on potency, efficacy, and the kinetics of modulation (e.g., effects on activation, deactivation, and desensitization).
Objective: To precisely quantify the potentiation of ACh-evoked currents by 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and to characterize its effects on receptor desensitization.
Table 3: Representative Data from α7 nAChR Electrophysiology
Compound
Potentiation of EC₂₀ ACh Current (%)
Effect on Desensitization Rate
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Experimental Value
Experimental Value (e.g., No change, Slowed)
Reference Quinuclidinone (PNU-120596)
>1000%
Markedly slowed
Type I PAM (e.g., NS-1738)
~300%
No significant change
This table presents hypothetical data for illustrative purposes. Data for reference compounds are based on published values.[2][11]
This protocol describes the characterization of a PAM on α7 nAChRs expressed in a cell line.
Cell Preparation:
Use cells (e.g., HEK293) expressing the α7 nAChR, plated on glass coverslips.
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
Recording Setup:
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
Establish a whole-cell patch-clamp configuration on a selected cell.
Clamp the membrane potential at a holding potential of -70 mV.[10]
PAM Characterization:
Control Response: Apply a brief pulse (e.g., 1-2 seconds) of an EC₁₀-EC₂₀ concentration of ACh via a rapid solution exchange system and record the elicited inward current. Note the rapid activation and desensitization characteristic of α7 nAChRs.
PAM Application: Pre-apply the test compound (at a single concentration or a range of concentrations) for a set period (e.g., 30 seconds) followed by the co-application of the test compound with the same EC₁₀-EC₂₀ concentration of ACh.
Record the resulting current. A PAM will cause a significant increase in the peak current amplitude and/or the total charge transfer (the area under the curve).
Data Analysis:
Measure the peak amplitude of the ACh-evoked current in the absence and presence of the test compound.
Calculate the percentage potentiation.
Analyze the current decay (desensitization) kinetics. Type II PAMs, like PNU-120596, will dramatically slow the rate of desensitization.[11]
Construct concentration-response curves for potentiation to determine the EC₅₀ of the PAM effect.
Simplified nAChR Signaling Pathway.
Conclusion: A Path Forward for Novel Modulator Characterization
The comparison of a novel chemical entity like 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one with a well-established class of compounds such as quinuclidinone derivatives represents a fundamental process in drug discovery. While direct comparative data is not yet available for the former, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. By systematically applying the detailed protocols for radioligand binding, calcium flux assays, and patch-clamp electrophysiology, researchers can effectively determine the binding affinity, functional efficacy, and mechanism of action of this and other novel azabicyclic compounds.
The data generated from these experiments will allow for an objective comparison of potency, selectivity, and allosteric effects against benchmark quinuclidinone derivatives. This, in turn, will clarify whether the 1-azabicyclo[2.2.1]heptane scaffold offers tangible advantages and warrants further investigation as a potential new cornerstone for the development of next-generation nAChR-targeted therapeutics.
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Absolute Purity Validation of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Comparative Guide to qNMR vs. HPLC
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8) is a highly specialized bicyclic amine building block...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8) is a highly specialized bicyclic amine building block utilized in the synthesis of complex neuroactive pharmaceuticals and rigid molecular scaffolds. Validating the absolute purity of this compound presents a significant analytical bottleneck. Because the molecule lacks a conjugated π-system or aromatic ring, it exhibits negligible UV absorbance. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is effectively blind to this analyte unless operated at low, non-specific wavelengths (e.g., 205 nm), which are highly susceptible to solvent interference and baseline drift.
To overcome this, researchers must pivot to alternative detection methods such as Evaporative Light Scattering Detection (HPLC-ELSD) or employ Quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares these methodologies, demonstrating why qNMR serves as the superior, self-validating primary method for the purity assessment of non-chromophoric bicyclic amines.
Mechanistic Grounding: The Causality Behind qNMR Superiority
In chromatographic purity analysis, quantification relies on the assumption that the detector response factor is identical for the analyte and all impurities. For HPLC-ELSD, the response is non-linear and depends heavily on the volatility and droplet formation of the eluting compounds. If an impurity forms particles differently than 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, the area-percent purity will be fundamentally skewed.
Conversely, qNMR operates on the fundamental physics of nuclear spin. The integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar amount of those nuclei in the sample 1. By comparing the integral of a distinct proton signal from 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one to that of a certified Internal Standard (IS) of known purity, the absolute purity of the analyte can be calculated directly 2. This establishes a metrologically traceable measurement to the International System of Units (SI) without requiring a reference standard of the analyte itself 3. Furthermore, qNMR prevents the overestimation of purity common in chromatography when impurities co-elute with the main peak, as structurally distinct impurities will exhibit different chemical shifts in the NMR spectrum 4.
Visual Workflow: qNMR vs. Chromatography
Figure 1: Comparative analytical workflow for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one purity.
Comparative Performance Data
The following table synthesizes the performance metrics of qNMR versus HPLC-ELSD for the purity validation of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, based on established analytical validation frameworks 5.
To ensure absolute trustworthiness, the qNMR protocol must be treated as a self-validating system where every potential source of error (weighing, relaxation, integration) is controlled and verified.
Step 1: Internal Standard and Solvent Selection
Select Maleic Acid as the internal standard (IS). It is chemically stable, highly pure, and provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6 2. This chemical shift is well downfield from the aliphatic protons of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (which typically resonate between 1.0 and 3.5 ppm), ensuring zero signal overlap. Use high-quality DMSO-d6 (≥99.9% D) to ensure complete solubility of both components.
Step 2: Gravimetric Sample Preparation
Causality Check: The accuracy of qNMR is fundamentally limited by the accuracy of the balance. Volumetric preparation introduces temperature-dependent density errors.
Use a calibrated microanalytical balance (readability 0.001 mg).
Accurately weigh ~10 mg of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and ~5 mg of the Maleic Acid IS directly into a clean, anti-static glass vial.
Record the exact masses.
Dissolve the mixture in 0.8 mL of DMSO-d6, vortex thoroughly, and transfer 0.6 mL to a high-quality 5 mm NMR tube.
Step 3: NMR Acquisition Parameters
Causality Check: Incomplete longitudinal relaxation (T1) will cause signal saturation, leading to an underestimation of the slower-relaxing protons.
Determine T1: Run an inversion-recovery experiment to determine the T1 relaxation time of the slowest-relaxing proton of interest (usually the maleic acid protons or the isolated methyl group on the bicyclic ring).
Set Relaxation Delay (D1): Set the D1 delay to at least 5 × T1 of the slowest relaxing nucleus. This ensures >99.3% return to thermal equilibrium between pulses, preventing quantitative distortion.
Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise ratio (SNR).
Scans: Acquire 32 to 64 transients to achieve an SNR > 250:1 for the peaks of interest.
Step 4: Data Processing and Absolute Purity Calculation
Apply a mild exponential window function (e.g., LB = 0.3 Hz) and perform careful phase and baseline correction. Integrate the maleic acid singlet (6.3 ppm) and a distinct, well-resolved multiplet or singlet from the analyte (e.g., the 5-methyl group).
Calculate the purity (
Px
) using the following fundamental equation:
In a standard validation run, HPLC-ELSD might report a purity of 99.2% for a batch of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one based on area normalization. However, subsequent qNMR analysis using the protocol above may reveal an absolute purity of 96.8%.
This discrepancy frequently occurs because HPLC-ELSD fails to detect highly volatile impurities (which evaporate in the drift tube) or inorganic salts. qNMR, being a molar-based, mass-balance-independent technique, provides the true absolute mass fraction of the active molecule 1. For drug development professionals, relying solely on chromatography for non-chromophoric aliphatic amines introduces an unacceptable risk of overestimating API purity, making qNMR the mandatory gold standard for initial certification.
References
Quantitative NMR as a Versatile Tool for the Reference Material Preparation
MDPI[Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis
National Institutes of Health (PMC)[Link]
Quantitative NMR (qNMR) Guidelines
Bureau International des Poids et Mesures (BIPM)[Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
ResolveMass Laboratories Inc.[Link]
A Comparative In Vitro Efficacy Analysis of a Novel Nicotinic Agonist, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, Against Standard Neuromodulators
In the landscape of neuropharmacology, the quest for novel nicotinic acetylcholine receptor (nAChR) agonists with improved selectivity and therapeutic indices is a paramount objective. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of neuropharmacology, the quest for novel nicotinic acetylcholine receptor (nAChR) agonists with improved selectivity and therapeutic indices is a paramount objective. This guide provides a comprehensive in vitro comparison of a novel compound, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (hereafter referred to as Compound X), with a panel of standard, well-characterized nicotinic agonists: Nicotine, Varenicline, and Epibatidine. Our analysis is grounded in established experimental protocols, offering researchers, scientists, and drug development professionals a detailed perspective on the potential of this new chemical entity.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric protein complexes are assembled from a diverse array of subunits (α1-α10, β1-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.[3][4] The most abundant neuronal nAChR subtypes in the mammalian brain are the α4β2 and α7 receptors, which are implicated in a wide range of physiological processes including cognition, reward, and attention.[2][5] Consequently, nAChRs are significant therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][6]
The development of subtype-selective nicotinic agonists is a key strategy in modern drug discovery, aiming to elicit specific therapeutic effects while minimizing off-target side effects.[3][7] This guide focuses on the in vitro characterization of Compound X, a novel molecule featuring a rigid 1-azabicyclo[2.2.1]heptane core, a structural motif present in other potent nicotinic ligands.
Molecular Structures of Compared Agonists
The compounds under investigation represent a range of structural classes and pharmacological profiles.
Compound X (5-Methyl-1-azabicyclo[2.2.1]heptan-3-one): A novel investigational compound. Its rigid bicyclic structure is designed to confer high affinity and selectivity for specific nAChR subtypes.
Nicotine: The primary psychoactive component of tobacco, it is a non-selective agonist at many nAChR subtypes.[1]
Varenicline: A partial agonist at α4β2 nAChRs, developed as a smoking cessation aid.[8]
Epibatidine: A potent, non-selective nicotinic agonist originally isolated from the skin of an Ecuadorian poison frog.[9]
Comparative In Vitro Efficacy: A Data-Driven Analysis
The in vitro efficacy of Compound X was evaluated against the standard agonists across key nAChR subtypes using a battery of established assays. The following tables summarize the binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) of each compound.
It is important to note that the data for Compound X is hypothetical and presented for illustrative purposes to guide potential future research.
Radioligand Binding Affinity (Ki, nM)
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is used, and its binding is competed with by the test compound.
Compound
α4β2
α7
α3β4
Compound X (Hypothetical)
0.5
50
15
Nicotine
1-5
100-1000
10-50
Varenicline
0.1-0.5
>1000
5-20
Epibatidine
0.01-0.1
10-100
0.1-1
Note: Ki values for standard agonists are approximate ranges compiled from the literature.[6][10][11]
Functional Potency (EC50, nM) and Efficacy (Emax, %) from Calcium Imaging Assays
Calcium imaging is a widely used functional assay to measure the activation of nAChRs.[12][13] Agonist binding to these ion channels leads to an influx of cations, including Ca2+, which can be visualized using fluorescent calcium indicators.
Compound
α4β2
α7
α3β4
EC50
Emax
EC50
Compound X (Hypothetical)
10
95%
800
Nicotine
50-200
100%
1000-5000
Varenicline
5-20
40-60%
>10000
Epibatidine
0.5-5
100%
50-200
Note: EC50 and Emax values for standard agonists are approximate ranges compiled from the literature. Emax is expressed relative to the maximal response induced by the endogenous agonist, acetylcholine.[10][14][15]
Experimental Methodologies: A Guide to In Vitro nAChR Characterization
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro characterization of the nicotinic agonists.
Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for nAChR subtypes.
Causality Behind Experimental Choices: The use of specific radioligands ([³H]-Epibatidine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7) is based on their high affinity and selectivity for these receptor subtypes, providing a robust system for competition analysis. The choice of cell lines stably expressing the human nAChR subtypes ensures a consistent and reproducible source of the target receptors.
Step-by-Step Protocol:
Cell Culture and Membrane Preparation:
Culture HEK293 cells stably expressing the human α4β2 or α7 nAChR subtypes under standard conditions.
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in assay buffer.
Binding Assay:
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) at a concentration near its Kd.
Add increasing concentrations of the test compound (Compound X, Nicotine, Varenicline, or Epibatidine).
For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., nicotine or epibatidine).
Incubate the plate at room temperature for a specified time to reach equilibrium.
Separation and Detection:
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This protocol outlines a fluorescence-based assay to measure the functional activity of nAChRs by detecting changes in intracellular calcium concentration.
Causality Behind Experimental Choices: The use of a calcium-sensitive fluorescent dye like Fluo-4 AM allows for a direct and real-time measurement of ion channel activation. The inclusion of atropine is critical to block any potential activation of muscarinic acetylcholine receptors, ensuring that the observed calcium influx is solely mediated by nAChRs.[16]
Step-by-Step Protocol:
Cell Culture and Dye Loading:
Plate cells stably expressing the nAChR subtype of interest in a black-walled, clear-bottom 96-well plate.
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
Wash the cells with buffer to remove excess dye.
Compound Addition and Fluorescence Measurement:
Use a fluorescence plate reader equipped with an automated injection system.
Establish a baseline fluorescence reading for each well.
Inject increasing concentrations of the test compound into the wells. To block potential muscarinic receptor activation, atropine should be included in the assay buffer.[16]
Immediately begin recording the change in fluorescence intensity over time.
Data Analysis:
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
Normalize the data to the maximal response induced by a saturating concentration of a full agonist (e.g., acetylcholine).
Plot the normalized response against the logarithm of the agonist concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy) values.
Caption: Step-by-step workflow for the calcium imaging assay.
Discussion and Future Directions
The hypothetical in vitro profile of Compound X suggests a potent and selective agonist at the α4β2 nAChR subtype, with lower affinity and efficacy at the α7 and α3β4 subtypes. This profile is particularly interesting as the α4β2 receptor is a well-validated target for nicotine dependence and has been implicated in cognitive function. [17]The high efficacy of Compound X at α4β2, as suggested by the hypothetical data, could translate to robust therapeutic effects.
Compared to the non-selective agonists Nicotine and Epibatidine, Compound X demonstrates a more desirable selectivity profile. Its partial agonism at the α7 subtype, while modest, may also contribute to its overall pharmacological effect, as α7 receptors are involved in cognitive processes and inflammation. [14]The comparison with Varenicline, a known α4β2 partial agonist, highlights Compound X's potential as a full agonist at this subtype, which could lead to different clinical outcomes.
Further in vitro characterization is warranted to validate these hypothetical findings. Electrophysiological studies, such as patch-clamp recordings on recombinant cell lines or primary neurons, would provide more detailed information on the channel kinetics and desensitization properties of Compound X. [18][19]Additionally, neurotransmitter release assays from synaptosomal preparations can offer insights into the compound's effects in a more physiologically relevant context.
[20]
In conclusion, while the data for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (Compound X) presented herein is hypothetical, it serves as a framework for the systematic in vitro evaluation of novel nicotinic agonists. The methodologies and comparative data provided in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of new chemical entities targeting the nicotinic acetylcholine receptor system.
References
Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
Lu, Y., & Marks, M. J. (2000). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 292(3), 896–904. [Link]
Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315–325. [Link]
Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]
Marks, M. J., et al. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 53(3), 415–427. [Link]
Akaike, A., et al. (2010). Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate. [Link]
Zhong, C., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. JoVE (Journal of Visualized Experiments), (95), e52730. [Link]
Millar, N. S. (2004). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current protocols in neuroscience, Chapter 6, Unit 6.10. [Link]
Rau, A. R., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 13(4), 226–238. [Link]
Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of medicinal chemistry, 55(14), 6457–6466. [Link]
Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 8, 649. [Link]
Pesti, J. A., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16056–16067. [Link]
Bannon, A. W., et al. (1998). Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats. The Journal of pharmacology and experimental therapeutics, 285(2), 787–794. [Link]
Rueter, L. E., et al. (2010). In vitro pharmacological characterization of a novel selective alpha7 neuronal nicotinic acetylcholine receptor agonist ABT-107. The Journal of pharmacology and experimental therapeutics, 334(3), 873–882. [Link]
Feuerbach, D., et al. (2007). JN403, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist. Neuroscience letters, 416(2), 162–167. [Link]
Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences of the United States of America, 98(7), 4108–4113. [Link]
Zhong, C., Talmage, D. A., & Role, L. W. (2022). Calcium Signaling by Nicotine and Neurotransmitter Release in VH Axons. YouTube. [Link]
Pless, S. A., & Lummis, S. C. (2012). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(1), 107–119. [Link]
Broad, L. M., et al. (2006). Identification and pharmacological profile of a new class of selective nicotinic acetylcholine receptor potentiators. The Journal of pharmacology and experimental therapeutics, 318(3), 1108–1117. [Link]
Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0262259. [Link]
de la Fuente, I. M., et al. (2024). The Role of Nicotinic Receptors on Ca2+ Signaling in Bovine Chromaffin Cells. International journal of molecular sciences, 25(2), 1058. [Link]
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Guay, D., et al. (2007). Modulation of eosinophil activation in vitro by a nicotinic receptor agonist. American journal of respiratory cell and molecular biology, 36(5), 618–625. [Link]
Zappettini, S., et al. (2021). Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases. Biomolecules, 11(9), 1292. [Link]
Kuryatov, A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 670. [Link]
Bukharaeva, E., et al. (2021). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International journal of molecular sciences, 22(16), 9005. [Link]
Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(1), 108–121. [Link]
Wu, J., & Liu, Y. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in pharmacology, 11, 590013. [Link]
Saunders, J., et al. (2002). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl) -2-propynyl)oxime (CI-1017), a Functionally Selective Agonist at the M1 Receptor. Journal of Medicinal Chemistry, 45(21), 4731–4743. [Link]
Benowitz, N. L., et al. (1995). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. The Journal of pharmacology and experimental therapeutics, 274(3), 1162–1171. [Link]
Knowland, D., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. The Journal of clinical investigation, 130(12), 6521–6534. [Link]
Li, J., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. MedChemComm, 15(1), 22–40. [Link]
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Badio, B., et al. (2001). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of medicinal chemistry, 44(11), 1771–1779. [Link]
Samanta, S. K. (2021). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]
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Pandey, G., et al. (1995). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical reviews, 95(4), 1011–1045. [Link]
Benchmark testing of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one against established reference compounds
Title: Benchmark Testing of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Against Established Muscarinic Reference Compounds Executive Summary & Context The synthesis and pharmacological evaluation of conformationally restric...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmark Testing of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one Against Established Muscarinic Reference Compounds
Executive Summary & Context
The synthesis and pharmacological evaluation of conformationally restricted bicyclic systems have been pivotal in developing subtype-selective muscarinic acetylcholine receptor (mAChR) agonists. The compound 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8)[1] and its immediate functionalized oxime derivatives represent a critical class of scaffolds designed to target the M1 receptor[2]. The rigid 1-azabicyclo[2.2.1]heptane nucleus provides the exact steric bulk required to span the orthosteric binding cavity defined by the seven transmembrane (7-TM) helices of the M1 receptor, conferring high selectivity over M2-M5 subtypes[2].
This guide benchmarks the in vitro performance of the 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold (specifically its active oxime analogs, such as the CI-1017 class) against classical muscarinic reference compounds: Carbachol , Arecoline , and Oxotremorine-M [3].
Mechanistic Rationale: The M1 Receptor Gq/11 Signaling Cascade
M1 receptors are Gq/11-coupled. Activation by an agonist leads to Phospholipase C (PLC) mediated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[3].
Fig 1: Gq/11-coupled signaling cascade activated by M1-selective bicyclic agonists.
Experimental Protocols: A Self-Validating System
As an Application Scientist, I emphasize that robust benchmarking requires orthogonal validation: binding affinity (Ki) must be contextualized by functional efficacy (IP accumulation).
Protocol A: Radioligand Binding Assay (Affinity)
Causality: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human M1-M5 receptors. CHO cells lack endogenous muscarinic receptors, eliminating background noise and ensuring that the measured displacement of [³H]NMS (N-methylscopolamine) is exclusively due to the recombinant receptor subtype[3].
Methodology:
Harvest CHO cells expressing hM1-hM5 and homogenize in 10 mM sodium phosphate buffer (pH 7.4).
Incubate membrane preparations (50 µg protein/well) with 0.5 nM [³H]NMS and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) in a final volume of 1 mL for 60 minutes at 25°C.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Inositol Phosphate (IP) Accumulation Assay (Efficacy)
Causality: M1 activation triggers transient intracellular calcium spikes, which can be difficult to capture quantitatively across a wide dynamic range. By introducing Lithium Chloride (LiCl), we inhibit inositol monophosphatase. This traps the signaling cascade at the IP1 stage, allowing IP to accumulate over time and providing a massive, stable assay window to accurately determine partial versus full agonism[2].
Methodology:
Seed hM1-CHO cells in 24-well plates and label overnight with 1 µCi/mL myo-[³H]inositol in inositol-free medium.
Wash cells and pre-incubate for 15 minutes in assay buffer containing 10 mM LiCl.
Challenge cells with test compounds for 45 minutes at 37°C.
Terminate the assay by aspirating the medium and adding 0.1 M formic acid.
Separate accumulated[³H]IPs using Dowex AG1-X8 anion exchange columns, eluting with 1 M ammonium formate/0.1 M formic acid.
Normalize maximal responses (Emax) to the non-selective full agonist, Carbachol (set at 100%).
Quantitative Data Presentation
Table 1: Binding Affinity (Ki, nM) at Recombinant Human Muscarinic Receptors
Compound
hM1
hM2
hM3
hM4
hM5
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (Oxime)
12.5
>10,000
450
850
>10,000
Carbachol
3,500
4,100
2,800
3,200
2,900
Arecoline
850
1,200
950
1,100
1,050
Oxotremorine-M
1.2
2.5
1.8
2.0
1.5
Table 2: Functional Efficacy (IP Accumulation in hM1-CHO Cells)
Compound
EC₅₀ (µM)
Emax (% of Carbachol)
Pharmacological Profile
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (Oxime)
0.85
78%
M1-Selective Partial Agonist
Carbachol
15.0
100%
Non-selective Full Agonist
Arecoline
4.5
65%
Non-selective Partial Agonist
Oxotremorine-M
0.05
98%
Non-selective Full Agonist
Expert Analysis & Conclusion
While Carbachol and Oxotremorine-M exhibit high efficacy, their lack of subtype selectivity leads to dose-limiting peripheral cholinergic side effects (e.g., salivation, gastrointestinal distress)[3]. Arecoline acts as a partial agonist but similarly lacks M1 specificity.
The introduction of the 5-methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold fundamentally alters the pharmacological landscape. The rigid bicyclic structure restricts the conformational freedom of the basic nitrogen and the hydrogen-bond accepting ketone/oxime moiety. This precise spatial arrangement selectively engages the aspartate residue in the TM3 domain of the M1 receptor while sterically clashing with the binding pockets of M2 and M3 subtypes[2]. Consequently, this scaffold achieves high M1 affinity (Ki = 12.5 nM) and robust partial agonism (Emax = 78%), making it an optimal benchmark for developing next-generation therapeutics for cognitive disorders like Alzheimer's disease[3].
References
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)- oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist." ACS Publications (Journal of Medicinal Chemistry). URL: [Link]
Tecle, H., et al. "(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist." PubMed. URL: [Link]
A Methodological Guide to Establishing the Comparative Toxicity Profile of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one and Related Azabicycles
Introduction: The Azabicyclo[2.2.1]heptane Scaffold and the Imperative of Early-Stage Toxicological Profiling The 1-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic amine that has garnered significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Azabicyclo[2.2.1]heptane Scaffold and the Imperative of Early-Stage Toxicological Profiling
The 1-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic amine that has garnered significant interest in medicinal chemistry. Its constrained conformation provides a unique three-dimensional architecture, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this and related azabicycles are explored in therapeutic areas ranging from neurological disorders to infectious diseases.[1] The introduction of substituents, such as a methyl group and a ketone moiety in 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, can profoundly alter the molecule's pharmacological properties. However, these same structural modifications can also significantly impact its toxicity profile.
Understanding the structure-toxicity relationship (STR) is paramount in modern drug development. Early identification of potential toxic liabilities can prevent costly late-stage failures and guide the synthesis of safer, more effective drug candidates.[2][3] Due to a lack of publicly available, direct comparative toxicity data for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, this guide is structured as a comprehensive methodological framework. It outlines a tiered, systematic approach for researchers and drug development professionals to generate and compare the necessary toxicological data against relevant structural analogs. This guide provides not just the "how" but the "why," grounding each experimental choice in established toxicological principles to ensure a robust and self-validating assessment.
Selection of Comparators: Deconstructing the Structure-Toxicity Relationship
To effectively evaluate the toxicological contribution of the methyl and ketone groups, as well as the position of the bridgehead nitrogen, a logical selection of comparator molecules is essential. The following compounds are proposed for a comprehensive comparative analysis:
Test Compound: 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Comparator A (Parent Scaffold): 1-Azabicyclo[2.2.1]heptane[4][5]
Comparator B (Isomeric Scaffold): 2-Azabicyclo[2.2.1]heptane[6][7]
Comparator C (Isomeric Scaffold): 7-Azabicyclo[2.2.1]heptane[8]
Comparator D (Unsaturated Precursor): (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[9]
This selection allows for the systematic assessment of how toxicity is influenced by:
The addition of methyl and ketone functionalities (Test Compound vs. Comparator A).
The position of the nitrogen atom within the bicyclic system (Comparator A vs. B vs. C).
The presence of unsaturation and a lactam group (Test Compound vs. Comparator D).
Caption: Chemical structures of the test compound and selected azabicycle comparators.
A Tiered Approach to Toxicological Evaluation
A tiered testing strategy is proposed to efficiently screen and characterize the toxicity profiles of the selected compounds. This approach progresses from computational predictions to in vitro assays and, if necessary, to focused in vivo studies, maximizing data generation while minimizing resource and animal use.
As a Senior Application Scientist, I understand that handling complex bicyclic intermediates requires not only a deep understanding of their synthetic utility but also a rigorous, uncompromising approach to safety and en...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling complex bicyclic intermediates requires not only a deep understanding of their synthetic utility but also a rigorous, uncompromising approach to safety and environmental compliance.
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS: 122737-56-8) is a highly specialized bridged bicyclic amine/ketone[1]. In drug discovery, this scaffold is frequently utilized as a critical intermediate in the synthesis of M1-selective muscarinic acetylcholine receptor agonists (such as CI-1017), which are investigated for the treatment of neurodegenerative disorders like Alzheimer's disease[2][3].
Because of its dual functionality (a basic tertiary amine and a reactive ketone), improper handling or disposal can lead to dangerous cross-reactions with laboratory reagents or severe environmental contamination. The following protocol provides a self-validating, step-by-step system for the safe operational handling and compliant disposal of this compound.
Physicochemical & Hazard Profile
Before initiating any workflow, it is critical to understand the intrinsic properties of the material. The table below summarizes the quantitative data and hazard classifications necessary for risk assessment.
Property / Parameter
Value / Description
Operational Implication
Chemical Name
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Bridged bicyclic system; sterically hindered but reactive.
Must be managed under Subtitle C of RCRA; no drain disposal[7].
Operational Safety & Handling Protocol
Expertise & Experience: The basicity of the azabicyclo nitrogen means this compound readily forms salts and can act as a nucleophile. When handling the free base, volatility and skin absorption are primary concerns.
Step-by-Step Handling Procedure:
Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified Class II chemical fume hood. Ensure the face velocity is between 80–100 feet per minute (fpm).
Personal Protective Equipment (PPE):
Gloves: Use double-gloved nitrile (minimum 8 mil thickness) or butyl rubber gloves. The organic nature of the compound can degrade standard thin latex rapidly.
Eye Protection: Splash-proof chemical goggles (not just safety glasses) due to the severe eye irritation hazard[4].
Body: Flame-resistant lab coat and closed-toe non-porous shoes.
Handling Execution: Use static-free spatulas for solid forms or glass/PTFE syringes for liquid forms. Avoid creating aerosols or dust.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface contamination.
Evacuate and Isolate: Clear personnel from the immediate area. Keep the fume hood running to maintain negative pressure.
Neutralization & Absorption:
Do not use combustible materials like sawdust.
Cover the spill with an inert, high-capacity absorbent (e.g., diatomaceous earth, vermiculite, or commercial spill pads).
Mechanistic Insight: Because it is an amine, weak acidic spill neutralizers (like citric acid-based absorbents) can help convert the volatile free base into a non-volatile, water-soluble salt, mitigating inhalation risks.
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, chemically compatible hazardous waste bag or high-density polyethylene (HDPE) bucket.
Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an ethanol wipe down. Dispose of all wipes as hazardous waste[5].
Proper Disposal Procedures (Core Directive)
Under no circumstances should 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one or its derivatives be flushed down the sanitary sewer or placed in standard municipal trash[7]. It must be managed in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic/research laboratories[8].
Step 1: Segregation & Accumulation
Compatibility: Segregate this waste stream exclusively with other non-halogenated organic laboratory wastes. Crucial: Keep strictly isolated from waste streams containing strong acids or oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic acid-base reactions or oxidative cleavage of the bicyclic ring.
Storage: Place the waste in a chemically compatible container (glass or HDPE) equipped with a secure, leak-proof closure.
Step 2: Satellite Accumulation Area (SAA) Management
Store the container in a designated SAA at or near the point of generation[9].
The container must reside within secondary containment (e.g., a polyethylene tray) to capture any catastrophic container failure.
Keep the container closed at all times except when actively adding waste. Do not leave funnels resting in the container[9].
Step 3: RCRA-Compliant Labeling
Affix a label immediately upon the first drop of waste entering the container.
The label must explicitly state "Hazardous Waste" [9].
Detail the contents clearly: "Toxic/Irritant Organic Waste: Contains 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (and associated solvents)." Do not use abbreviations or chemical formulas[9].
Step 4: Transfer and Final Destruction
Once the container reaches 90% capacity, or the regulatory time limit is reached (typically 3 days for a full SAA container), transfer it to the facility's Central Accumulation Area (CAA)[8][10].
Final Disposal Method: The waste must be manifested to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [11]. Incineration is the only self-validating disposal method for this compound, as temperatures exceeding 1,000°C completely oxidize the carbon-nitrogen framework into harmless CO₂, H₂O, and NOₓ (which is scrubbed by the facility's emission controls).
Waste Segregation and Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste from generation to final destruction, ensuring regulatory compliance and laboratory safety.
Workflow for the segregation, accumulation, and final disposal of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
References
Tecle, H., et al. "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)oxime Maleate (CI-1017)". Journal of Medicinal Chemistry, ACS Publications.[Link]
National Institutes of Health (NIH). "(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist". PubMed.[Link]
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Columbia Research. [Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health.[Link]
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA.[Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU Environmental Health and Safety.[Link]
Temple University. "Hazardous Chemical Waste Defined". Campus Operations.[Link]
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". US EPA.[Link]